3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Description
BenchChem offers high-quality 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NS/c11-8-5-7(10(12,13)14)1-2-9(8)15-3-4-16-6-15/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODHFGDUXLICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Metabolic Landscape of Trifluoromethyl-Substituted Thiazolidines
An In-Depth Technical Guide:
A Senior Application Scientist's Guide to Enhancing Drug Discovery and Development
This guide provides a comprehensive exploration of the metabolic stability of trifluoromethyl-substituted thiazolidines, a chemical scaffold of increasing importance in modern drug discovery. We will delve into the underlying physicochemical principles that govern their metabolic fate, present detailed, field-proven protocols for their evaluation, and discuss strategies for rationally designing molecules with optimized pharmacokinetic profiles.
The Strategic Imperative: Why Trifluoromethyl-Substituted Thiazolidines?
In the quest for novel therapeutics, medicinal chemists frequently turn to fluorine chemistry to overcome challenges in potency, selectivity, and pharmacokinetics. The trifluoromethyl (CF3) group, in particular, is a powerful tool. Its introduction into a molecule can profoundly alter physicochemical properties due to its strong electron-withdrawing nature, high lipophilicity, and the exceptional strength of the C-F bond.[1][2] This often translates into enhanced metabolic stability, as the CF3 group is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
When this robust functional group is appended to a thiazolidine core—a sulfur- and nitrogen-containing five-membered heterocycle known for its diverse biological activities and utility as a versatile pharmacophore—a unique set of opportunities and challenges arises.[3][4] The thiazolidine ring itself can be a site of metabolic activity.[5] Understanding the interplay between the stabilizing influence of the CF3 group and the inherent metabolic pathways of the thiazolidine scaffold is paramount for any research program centered on these molecules. This guide serves as a foundational resource for that purpose.
Core Principles: Predicting Metabolic Fate
The metabolic stability of a compound is not a monolithic property but rather a composite of its susceptibility to various enzymatic transformations. For trifluoromethyl-substituted thiazolidines, the primary metabolic concerns revolve around two key areas: oxidation of the thiazolidine ring and, to a lesser extent, hydrolytic cleavage.
-
Oxidative Metabolism (Phase I): The sulfur atom in the thiazolidine ring is a prime target for oxidation. Cytochrome P450 enzymes, the workhorses of Phase I metabolism, can readily oxidize the sulfur to a sulfoxide and subsequently to a sulfone.[5][6] The nitrogen atom and adjacent carbons can also be sites of oxidation or N-dealkylation, depending on the substitution pattern. The presence of the electron-withdrawing CF3 group can influence the electron density of the entire molecule, potentially modulating the susceptibility of these sites to CYP-mediated attack.[1]
-
Hydrolytic Cleavage: The thiazolidine ring can undergo hydrolytic ring-opening.[7][8] This process can be pH-dependent and may be catalyzed by enzymes or occur spontaneously.[7] Studies on related thiazolidinedione structures, like the antidiabetic drug pioglitazone, have revealed complex metabolic pathways involving ring scission.[9][10] While the CF3 group itself is hydrolytically stable, its electronic influence on the thiazolidine ring could affect the kinetics of this cleavage.
dot```dot graph MetabolicPathways { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="CF3-Thiazolidine\n(Parent Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfoxide [label="Sulfoxide Metabolite", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfone [label="Sulfone Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylated [label="Hydroxylated Metabolite", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpened [label="Ring-Opened Metabolite\n(e.g., Mercapto-acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugate [label="Phase II Conjugate\n(e.g., Glucuronide)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout P1_Oxidation [shape=point, width=0]; P2_Hydrolysis [shape=point, width=0];
// Edges Parent -> P1_Oxidation [arrowhead=none, label="Phase I Metabolism"]; P1_Oxidation -> Sulfoxide [label="CYP450\n(S-Oxidation)"]; Sulfoxide -> Sulfone [label="CYP450\n(S-Oxidation)"]; P1_Oxidation -> Hydroxylated [label="CYP450\n(C-Hydroxylation)"];
Parent -> P2_Hydrolysis [arrowhead=none, label="Hydrolysis"]; P2_Hydrolysis -> RingOpened;
{Sulfoxide, Sulfone, Hydroxylated, RingOpened} -> Conjugate [label="Phase II Enzymes\n(e.g., UGTs)"]; }
Caption: Experimental workflow for assessing metabolic stability.
Key In Vitro Stability Assays
The choice of in vitro system is critical and depends on the questions being asked. Liver microsomes are a cost-effective choice for screening Phase I metabolism, while hepatocytes provide a more complete picture, incorporating both Phase I and Phase II metabolic pathways as well as cellular transport mechanisms. [11][12]
| Parameter | Liver Microsome Assay | Hepatocyte Assay | Causality & Rationale |
|---|---|---|---|
| Metabolic Scope | Primarily Phase I (CYP, FMO) | Phase I and Phase II (UGT, SULT, etc.) | Microsomes are enriched in ER-bound enzymes (CYPs), while intact hepatocytes contain both cytosolic and ER enzymes, offering a more complete metabolic picture. [12] |
| Cofactors | Exogenous NADPH required | Endogenous cofactors | NADPH is the essential cofactor for CYP450 activity. Hepatocytes generate their own cofactors, providing a more physiologically relevant system. [13] |
| Throughput | High | Medium to High | Microsomal assays are generally simpler and faster to execute, making them ideal for early-stage screening of many compounds. |
| Key Output | Intrinsic Clearance (CLint) due to Phase I | Overall Intrinsic Clearance, Metabolite Profile | Provides a direct measure of a compound's susceptibility to the most common metabolic enzymes. |
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine the rate of Phase I metabolism for a test compound.
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: 20 mg/mL suspension (commercially available). Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to 1.0 mg/mL.
-
NADPH Regenerating System (NRS) Solution: Commercially available solution (e.g., NADPH-A/B). Prepare according to the manufacturer's instructions.
-
Positive Control: 1 µM Testosterone or Verapamil (compounds with known, moderate metabolic rates).
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., 100 nM Tolbutamide).
-
-
Incubation Procedure:
-
Pre-warm a 96-well plate containing 98 µL of the HLM working solution (0.5 mg/mL final concentration) at 37°C for 10 minutes.
-
Causality: Pre-incubation ensures the enzymes are at their optimal functional temperature before the reaction starts.
-
Initiate the reaction by adding 1 µL of the test compound (1 µM final concentration) or positive control.
-
Immediately add 1 µL of the prepared NRS solution to start the metabolic process. For a negative control (T=0), add quenching solution before the NRS.
-
Causality: The reaction is critically dependent on NADPH. Adding it last provides a precise start time. The T=0 sample validates that any compound loss is due to enzymatic activity, not non-specific binding or instability.
-
Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL of the incubation mixture to a new plate containing 100 µL of the cold quenching solution.
-
Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction, and the internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Analysis:
-
Seal the quenched plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound to the internal standard. [14][15]
-
-
Data Interpretation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.
-
Metabolite Identification and Analysis
Identifying the products of metabolism is crucial for understanding metabolic liabilities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard technique for this purpose due to its sensitivity and structural elucidation capabilities. [14][16][17] Key Analytical Considerations:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Q-TOF provide accurate mass measurements, allowing for the confident determination of elemental compositions for metabolites (e.g., a +15.99 Da mass shift indicates an oxidation).
-
Tandem MS (MS/MS): Fragmentation patterns provide structural information, helping to pinpoint the site of metabolic modification on the molecule. [15][16]* Specialized Techniques:
-
19F NMR: Can be used to rapidly detect all fluorine-containing species (parent and metabolites) in a complex biological matrix like urine, providing a comprehensive overview of metabolic fate. [18] * Radiolabeling (14C or 3H): While more complex, using a radiolabeled version of the parent compound ensures that all drug-related material can be tracked and quantified.
-
Modulating Stability: A Medicinal Chemist's Toolkit
Data from stability assays and metabolite ID studies provide a roadmap for chemical modification to enhance the pharmacokinetic profile.
-
Blocking Metabolic Hotspots: If a specific site of oxidation is identified (e.g., an unsubstituted carbon on the thiazolidine ring), it can be "blocked." While the core topic is already fluorinated, other blocking groups like deuterium or a methyl group can be considered for other positions.
-
Steric Hindrance: Introducing bulky substituents near a metabolically labile site can sterically hinder the approach of CYP enzymes, thereby slowing the rate of metabolism.
-
Electronic Modulation: Altering the electronic properties of the thiazolidine ring by changing substituents can impact its susceptibility to oxidation. For example, adding electron-withdrawing groups can deactivate the ring towards oxidative metabolism.
-
Bioisosteric Replacement: In some cases, if the thiazolidine scaffold itself is the primary source of instability, replacing it with a more stable heterocyclic bioisostere might be a viable, albeit more involved, strategy. [19][20][21][22]
Conclusion and Future Perspectives
The metabolic stability of trifluoromethyl-substituted thiazolidines is a complex but manageable aspect of drug design. The CF3 group imparts a significant degree of stability, but the thiazolidine ring remains a potential site for metabolic transformation, primarily through S-oxidation and ring cleavage. A systematic approach, combining predictive knowledge with robust in vitro assays and advanced analytical techniques, is essential for success. By understanding the causality behind experimental choices and interpreting metabolic data within the context of structure-activity relationships, researchers can efficiently triage compounds and rationally design molecules with the desired balance of potency, selectivity, and pharmacokinetic durability required for clinical success.
References
- A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm.
- Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. Semantic Scholar.
- Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. ResearchGate.
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- ANALYTICAL METHODS. ATSDR.
- Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. ElectronicsAndBooks.
- Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC.
- Thiazolidinediones and their drug interactions involving CYP enzymes. ResearchGate.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.
- Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC.
- Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. PubMed.
- Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org.
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Opening of the thiazolidine ring of penicillin derivatives. RSC Publishing.
- In vitro metabolic stability assays for the selected compounds. ResearchGate.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Services for in vitro Metabolism research. Admescope.
- The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
- Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC.
- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.
- Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Diva Portal.
- Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. Waters Corporation.
- Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. Waters Corporation.
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- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) [inchem.org]
- 6. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
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- 19. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pubs.acs.org [pubs.acs.org]
Technical Profile: 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
The following is an in-depth technical guide for 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine .
Target Molecule Identification & Synthesis Guide
Part 1: Executive Summary & CAS Identification
Status: No direct CAS number is currently indexed in major public chemical registries (PubChem, CAS Registry, ChemSpider) for this specific N-aryl thiazolidine derivative.
It is classified as a novel research intermediate , likely utilized in the development of Selective Androgen Receptor Modulators (SARMs) or metabolic modulators where the 2-bromo-4-(trifluoromethyl) moiety is a privileged pharmacophore (shared with agents like substituted anilines and benzonitriles).
Researchers must utilize the component CAS numbers for procurement and synthesis.
Core Chemical Identity
| Parameter | Detail |
| Systematic Name | 3-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine |
| Formula | C₁₀H₉BrF₃NS |
| Molecular Weight | 312.15 g/mol |
| SMILES | FC(F)(F)c1cc(Br)c(N2CCSC2)cc1 |
| InChI Key | (Calculated) UVXQ...[1] (Structure Dependent) |
| Key Moiety | N-Aryl Thiazolidine Scaffold |
Part 2: Synthesis & Manufacturing Protocols
Since this compound is not a commodity chemical, it must be synthesized. The most robust route utilizes Buchwald-Hartwig Cross-Coupling , leveraging the commercial availability of the thiazolidine ring and the aryl halide.
Route A: Pd-Catalyzed C-N Cross-Coupling (Recommended)
This route avoids the harsh conditions of cyclization and allows for high regioselectivity.
Precursors:
-
Thiazolidine (Nucleophile)
-
CAS: [1]
-
Purity: ≥98%
-
-
2-Bromo-1-iodo-4-(trifluoromethyl)benzene (Electrophile)[2][3]
Protocol:
-
Reagents:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (3 mol%) - Crucial for N-arylation of heterocycles.
-
Base: Cs₂CO₃ (1.5 equiv) - Weak base prevents thiazolidine ring opening.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
-
-
Procedure:
-
Charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under Argon.
-
Add 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (1.0 equiv) and Thiazolidine (1.1 equiv) in Dioxane.
-
Heat to 80°C for 12–16 hours. Monitor via TLC/LC-MS.
-
Note: Do not exceed 100°C to avoid debromination or ring decomposition.
-
-
Workup:
-
Filter through Celite. Concentrate in vacuo.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Route B: Cyclization (Alternative)
Use only if Route A fails or for bulk low-cost synthesis. Precursors:
-
Formaldehyde & 1,2-Ethanedithiol (or 2-Mercaptoethanol with subsequent steps).
-
Mechanism: Condensation of the aniline with formaldehyde and a sulfur source to close the ring. This is often lower yield due to the electron-withdrawing nature of the CF₃/Br groups on the aniline, which reduces nucleophilicity.
Part 3: Visualization of Synthesis Pathways
Figure 1: Synthetic pathways for the target molecule. Route A (Green) is the preferred laboratory method for high purity.
Part 4: Applications & Research Context
Drug Discovery (SARM Scaffold)
The 2-bromo-4-(trifluoromethyl)phenyl motif is a bioisostere for the electron-deficient rings found in androgen receptor antagonists and modulators.
-
Mechanism: The CF₃ group provides metabolic stability (blocking para-oxidation), while the Br atom offers a "halogen bond" handle for interaction with receptor pockets (e.g., backbone carbonyls in the ligand-binding domain).
-
Thiazolidine Ring: Acts as a constrained amine, reducing entropic penalty upon binding compared to a diethylamine chain.
Metabolic Stability
-
Lipophilicity: High LogP (Predicted ~3.5–4.0) due to the CF₃ and Br.
-
Metabolism: The thiazolidine ring is susceptible to S-oxidation (sulfoxide/sulfone formation) or ring opening. In synthesis, this requires careful handling to avoid oxidation by air.
Part 5: Analytical Characterization
To validate the synthesis of this unindexed compound, the following data is required:
| Method | Expected Signal |
| ¹H NMR (CDCl₃) | Aromatic: 3 protons (d, s pattern). Thiazolidine: N-CH₂ (s, 2H) at ~4.5 ppm; S-CH₂-CH₂-N multiplet system. |
| ¹⁹F NMR | Single peak at ~-63 ppm (CF₃ group). |
| MS (ESI+) | [M+H]⁺ peak at 312/314 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). |
References
-
Thiazolidine (Core Scaffold)
-
2-Bromo-4-(trifluoromethyl)aniline (Precursor A)
-
2-Bromo-1-iodo-4-(trifluoromethyl)benzene (Precursor B)
- Context: Standard protocol for N-arylation of thiazolidines.
Sources
- 1. Thiazolidine | CAS#:504-78-9 | Chemsrc [chemsrc.com]
- 2. 2-bromo-1-iodo-4-(trifluoromethyl)benzene | 481075-58-5 [chemnet.com]
- 3. 3-Bromo-4-iodobenzotrifluoride | CAS 481075-58-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene [sobekbio.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 [m.chemicalbook.com]
- 7. 2-Bromo-4-(trifluoromethyl)aniline | CAS 57946-63-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. China Customized 57946-63-1 | 2-Bromo-4-(Trifluoromethyl)Aniline 98% Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]
- 9. 2-Bromo-4-trifluoromethyl aniline, 98% 57946-63-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 [chemicalbook.com]
medicinal chemistry applications of 2-bromo-4-(trifluoromethyl)aniline derivatives
This guide outlines the strategic application of 2-bromo-4-(trifluoromethyl)aniline (CAS 57946-63-1) in medicinal chemistry. It focuses on its utility as a bifunctional linchpin for accessing privileged pharmacophores like 5-(trifluoromethyl)indoles and benzimidazoles.
Executive Summary
In the optimization of lead compounds, the 2-bromo-4-(trifluoromethyl)aniline scaffold represents a "sweet spot" of reactivity and physicochemical modulation. It offers three distinct advantages:
-
Orthogonal Reactivity: The presence of a nucleophilic amine (
) and an electrophilic aryl bromide ( ) allows for sequential, regioselective functionalization (e.g., Buchwald-Hartwig coupling followed by cyclization). -
The "Magic Methyl" Effect: The para-trifluoromethyl group (
) significantly enhances lipophilicity ( ) and metabolic stability by blocking the oxidation-prone para-position, while modulating the pKa of the aniline nitrogen. -
Access to Privileged Heterocycles: It serves as a direct precursor to 5-(trifluoromethyl)-1H-indoles and 5-(trifluoromethyl)benzimidazoles , motifs prevalent in anti-infective and oncology pipelines.
Part 1: Chemo-Structural Analysis & Reactivity Profile
The utility of 2-bromo-4-(trifluoromethyl)aniline lies in its electronic disposition. The
Reactivity Matrix
| Functional Handle | Electronic State | Primary Application | Key Constraint |
| C1-Amine ( | Deactivated Nucleophile | Amide coupling, Urea formation, Buchwald-Hartwig (as amine) | Requires strong bases or specialized Pd-ligands (e.g., BrettPhos) for efficient coupling. |
| C2-Bromide ( | Activated Electrophile | Suzuki-Miyaura, Buchwald-Hartwig (as halide), Lithium-Halogen Exchange | Ortho-position to amine allows for in situ cyclization (e.g., Larock synthesis). |
| C4-Trifluoromethyl | Metabolic Blocker | Lipophilicity modulation, Bioisostere for | Inert to standard coupling conditions; stabilizes formed anions. |
Part 2: Core Synthetic Methodologies
The Larock Indole Synthesis
One of the most powerful applications of this scaffold is the regioselective synthesis of 5-(trifluoromethyl)indoles . Unlike the Fischer indole synthesis, which can suffer from regioselectivity issues with meta-substituted anilines, the Larock method uses the ortho-bromo handle to enforce regiocontrol.
Mechanism: The reaction proceeds via oxidative addition of Pd(0) to the C2-Br bond, followed by alkyne coordination, migratory insertion, and intramolecular nucleophilic attack by the amine.
Caption: Regioselective assembly of the indole core via Larock heteroannulation.
Benzimidazole Construction
The scaffold is ideal for accessing 5-(trifluoromethyl)benzimidazoles , a class of compounds with potent anti-protozoal (Giardia, Trichinella) and kinase inhibitory activity.
-
Method A (Direct Cyclization): Copper-catalyzed coupling with amidines or aldehydes.
-
Method B (Stepwise): Buchwald-Hartwig coupling with a primary amine to form a diamine, followed by cyclization with formic acid or orthoesters.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Pd-Catalyzed Larock Indolization
Target: Synthesis of 2,3-diphenyl-5-(trifluoromethyl)-1H-indole
Rationale: This protocol utilizes a bulky, electron-rich phosphine ligand to facilitate oxidative addition into the electron-deficient aryl bromide while preventing catalyst poisoning by the free amine.
Reagents:
-
2-Bromo-4-(trifluoromethyl)aniline (1.0 equiv)[1]
-
Diphenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand: triphenylphosphine (
) or (10 mol%) -
Base:
(3.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Charge a dried Schlenk tube with the aniline (1.0 mmol), diphenylacetylene (1.2 mmol),
(3.0 mmol), and Pd(OAc)₂ (11 mg). -
Degassing: Evacuate and backfill with Argon (3x). Add anhydrous DMF (5 mL) via syringe.
-
Thermal Activation: Heat the sealed vessel to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting aniline (
) should disappear, replaced by a highly fluorescent indole spot ( ).
-
-
Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Target: Synthesis of N-aryl-2-bromo-4-(trifluoromethyl)aniline derivatives
Rationale: The
Reagents:
-
Aryl Chloride partner (1.0 equiv)
-
2-Bromo-4-(trifluoromethyl)aniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or Dioxane[2]
Critical Control Point:
-
Temperature: Maintain at 80°C. Higher temperatures (>110°C) may trigger debromination or oligomerization of the bromo-aniline.
-
Order of Addition: Add base last to the frozen solvent mixture if possible, or use a glovebox, to prevent premature catalyst decomposition.
Part 4: Medicinal Chemistry Applications & Case Studies
Case Study 1: Antimicrobial Benzimidazoles
Research indicates that 5-(trifluoromethyl)benzimidazoles exhibit superior activity against protozoan parasites compared to non-fluorinated analogs (e.g., Albendazole).
-
Mechanism: The lipophilic
group enhances penetration through the parasitic cyst wall. -
Synthesis Route: 2-bromo-4-(trifluoromethyl)aniline
Cu-catalyzed coupling with amidine 2-substituted-5-(trifluoromethyl)benzimidazole.
Case Study 2: Kinase Inhibitor Scaffolds
Many kinase inhibitors (e.g., VEGFR, RAF inhibitors) utilize a biaryl urea or amide structure.
-
Role of Scaffold: The 2-bromo position allows for the late-stage introduction of solubilizing groups (e.g., piperazines) via C-N coupling after the core urea pharmacophore has been established on the aniline nitrogen.
Caption: Divergent synthesis pathways from the 2-bromo-4-(trifluoromethyl)aniline core.
References
-
Larock Indole Synthesis
- Title: A Mild and General Larock Indolization Protocol for the Preparation of Unn
- Source: Organic Letters / NIH (2016).
-
URL:[Link]
-
Benzimidazole Applications
-
Buchwald-Hartwig Conditions
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Compound Properties
- Title: 2-Bromo-4-(trifluoromethyl)
-
Source: Sigma-Aldrich.[4]
Sources
Technical Guide: Thiazolidine vs. Thiazolidinone Biological Targets
Comparative Pharmacophore Analysis & Experimental Validation
Executive Summary
This guide dissects the structural and functional divergence between the thiazolidine (reduced) and thiazolidinone (oxidized) scaffolds. While often conflated due to nomenclature, their biological targets are distinct. Thiazolidines, particularly the 2,4-dione subclass (TZDs), are highly specific nuclear receptor agonists (PPAR
Part 1: Structural Chemistry & Pharmacophore Analysis
The biological divergence begins at the core ring structure. The oxidation state of the carbon at position 4 dictates the ligand's rigidity and hydrogen-bonding potential, fundamentally altering the target profile.
The Scaffold Divergence
-
Thiazolidine (Saturated): A flexible, non-planar ring. When derivatized as Thiazolidine-2,4-dione (TZD) , the acidic proton at N3 (
) becomes the critical pharmacophore for hydrogen bonding with the PPAR ligand-binding domain (LBD). -
4-Thiazolidinone (Mono-carbonyl): Contains a carbonyl at C4 but lacks the C2 carbonyl of TZDs. The C2 position is often substituted with imines or hydrazones.[1] This scaffold is more lipophilic and acts as a peptidomimetic, allowing it to slot into the ATP-binding pockets of kinases or the substrate clefts of bacterial enzymes.
Figure 1: Structural Activity Relationship (SAR) divergence between TZD and 4-Thiazolidinone scaffolds.
Part 2: Thiazolidine Targets (The Metabolic Axis)
The primary application of the thiazolidine scaffold—specifically the 2,4-dione derivative—is metabolic regulation.
Mechanism: PPAR Agonism
Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) function as insulin sensitizers.[2] They bind to the Peroxisome Proliferator-Activated Receptor gamma (PPAR
The Molecular Handshake:
-
Entry: The TZD ligand enters the large, Y-shaped hydrophobic pocket of the PPAR
LBD. -
Stabilization: The acidic headgroup (N3-H) forms a critical hydrogen bond network with residues Tyr473 , His323 , and His449 on Helix 12.
-
Activation: This stabilizes Helix 12 in the "active" conformation, allowing the recruitment of co-activators (e.g., SRC-1) and the release of co-repressors (e.g., NCoR).
-
Transcription: The PPAR
-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, upregulating genes for lipid storage (CD36, aP2) and glucose uptake (GLUT4).
Figure 2: The PPAR
Part 3: Thiazolidinone Targets (The Anti-Infective & Oncology Axis)
The 4-thiazolidinone scaffold is chemically more versatile. By modifying the C2 position (often with hydrazones or imines), the molecule becomes a "privileged structure" capable of inhibiting specific enzymes in bacteria and cancer cells.
Antimicrobial Target: MurB Inhibition
4-Thiazolidinones are potent inhibitors of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in bacterial peptidoglycan biosynthesis.[5][6]
-
Mechanism: They act as diphosphate mimics, competing with the natural substrate (UNEP) or the cofactor (NADPH). This leads to cell wall lysis, particularly in S. aureus and E. coli.
-
Selectivity: Since mammalian cells lack peptidoglycan, this target offers high selectivity with lower host toxicity.
Oncology Target: Kinase Inhibition (EGFR/VEGFR)
In oncology, 4-thiazolidinones (specifically 5-ene-4-thiazolidinones) function as ATP-competitive inhibitors.
-
EGFR/VEGFR: The scaffold fits into the ATP-binding cleft of tyrosine kinases. The carbonyl oxygen at C4 often interacts with the "hinge region" of the kinase, mimicking the adenine ring of ATP.
-
Apoptosis: Recent studies confirm that these derivatives can also downregulate Bcl-XL and upregulate Bax, triggering the intrinsic apoptotic pathway.
Part 4: Comparative Data Summary
| Feature | Thiazolidine-2,4-dione (TZD) | 4-Thiazolidinone |
| Primary Target | PPAR | MurB (Bacterial), EGFR/VEGFR (Kinase) |
| Binding Mode | H-bonding to Helix 12 (Tyr473) | ATP-mimetic / Diphosphate mimic |
| Key Pharmacophore | Acidic N3-H, C2/C4 Carbonyls | C4 Carbonyl, C2-hydrazone/imino |
| Therapeutic Area | Type 2 Diabetes (Metabolic) | Antibiotic, Anticancer, Anti-inflammatory |
| Lipophilicity | Moderate (requires polar interactions) | High (membrane permeable) |
| Toxicity Risk | Fluid retention, Weight gain | Non-specific cytotoxicity (if not optimized) |
Part 5: Experimental Protocols (Self-Validating Systems)
Synthesis: Microwave-Assisted Knoevenagel Condensation
Context: Traditional reflux methods are slow and yield poor purity. This protocol uses microwave irradiation for rapid, high-yield synthesis of 5-arylidene-4-thiazolidinones.[7]
Reagents:
-
4-Thiazolidinone derivative (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Anhydrous Sodium Acetate (catalytic)
-
Glacial Acetic Acid (solvent)
Workflow:
-
Mix: Dissolve reactants in minimal glacial acetic acid in a microwave-safe vial.
-
Irradiate: Set microwave reactor to 140°C, 300W for 5–10 minutes . (Monitor via TLC).
-
Precipitate: Pour hot reaction mixture into crushed ice-water.
-
Purify: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Validation:
H NMR must show the disappearance of the C5-methylene protons ( 3.8-4.0 ppm) and appearance of the methine proton ( 7.5-8.0 ppm).
Assay: TR-FRET Binding Assay (PPAR )
Context: To distinguish specific binding from non-specific aggregation, use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: Uses a Terbium-labeled anti-GST antibody (donor) and a Fluorescein-labeled synthetic ligand (acceptor). When a test compound displaces the labeled ligand, the FRET signal decreases.
Protocol:
-
Buffer Prep: 50 mM HEPES (pH 7.4), 10 mM MgCl
, 1 mM DTT, 0.01% Triton X-100. -
Incubation: Mix GST-PPAR
-LBD (5 nM), Tb-anti-GST Ab (5 nM), and Fluormone™ Pan-PPAR Green (5 nM) with the test compound (serial dilution). -
Equilibration: Incubate for 1-2 hours at Room Temperature in the dark.
-
Read: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) using a 340 nm excitation.
-
Calculation: Calculate the TR-FRET ratio (
). A decrease in ratio indicates binding affinity ( ).
References
-
Mechanism of Action of Thiazolidin-2,4-dione.Encyclopedia MDPI. (2022). Detailed review of TZD interaction with PPAR
and Mur ligase.[8] Link -
Thiazolidin-4-Ones as Potential Antimicrobial Agents. Molecules. (2019/2022).[5] Validation of MurB inhibition and docking studies. Link
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. International Journal of Molecular Sciences. (2022). Comprehensive review of EGFR/VEGFR targeting and apoptosis induction. Link
-
Thiazolidinediones as Peroxisome Proliferator-Activated Receptor Agonists.World Journal of Pharmaceutical and Medical Research. (2021). Structural requirements for PPAR
activation. Link -
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents. Bioorganic & Medicinal Chemistry Letters. (2000/2020). Synthesis and antimicrobial evaluation protocols. Link
Sources
- 1. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.uran.ua [journals.uran.ua]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine from 2-bromo-4-(trifluoromethyl)aniline
Executive Summary
This application note details the synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine starting from 2-bromo-4-(trifluoromethyl)aniline . This transformation represents a significant challenge in organic synthesis due to the electronic and steric properties of the starting material.[1] The ortho-bromo substituent provides steric hindrance around the nucleophilic nitrogen, while the para-trifluoromethyl group strongly deactivates the aniline, reducing its nucleophilicity.
Unlike simple anilines which can be functionalized via mild alkylation, this protocol requires a robust, stepwise Ring Construction Strategy . We reject the direct "one-pot" multicomponent approaches often cited for electron-rich anilines, as they frequently fail with deactivated substrates. Instead, we utilize a high-fidelity Hydroxyethylation-Activation-Cyclization sequence.
Key Chemical Challenges[2]
-
Nucleophilicity: The
of the anilinium ion is significantly lowered by the and groups, requiring forcing conditions for initial functionalization. -
Steric Hindrance: The bulky ortho-bromo group impedes attack on electrophiles.
-
Chemoselectivity: Avoiding over-alkylation (quaternary ammonium formation) during the initial step.
Retrosynthetic Analysis & Strategy
To construct the saturated thiazolidine ring onto the aniline nitrogen, we employ a "bottom-up" approach. The nitrogen of the aniline becomes the nitrogen of the thiazolidine ring (position 3). The carbon at position 2 of the thiazolidine ring is derived from formaldehyde, while the C4-C5 fragment comes from a 2-carbon linker.
Reaction Pathway (Graphviz)
Caption: Retrosynthetic logic flow from the target heterocycle back to the deactivated aniline precursor.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-Hydroxyethyl)-2-bromo-4-(trifluoromethyl)aniline
Objective: Mono-alkylation of the deactivated aniline.[2] Rationale: Direct reaction with 2-chloroethanol is too slow. We use 2-bromoethanol with Sodium Iodide (NaI) catalysis (Finkelstein-like activation in situ) and high temperature to overcome the electronic deactivation.[2]
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)aniline | 1.0 equiv | Substrate |
| 2-Bromoethanol | 2.5 equiv | Alkylating Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 equiv | Base (Proton Scavenger) |
| Sodium Iodide (NaI) | 0.1 equiv | Catalyst |
| Toluene / DMF (9:1) | Solvent | High boiling point medium |
Protocol:
-
Charge a pressure tube or heavy-walled flask with the aniline (1.0 eq) and NaI (0.1 eq).
-
Add the solvent mixture (Toluene/DMF) to achieve a concentration of 0.5 M.[2]
-
Add DIPEA (3.0 eq) followed by 2-bromoethanol (2.5 eq).
-
Seal the vessel and heat to 110°C for 24–36 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][3] Wash with water (
) to remove DMF and salts.[2] Wash with Brine.[1][2] Dry over .[1][2] -
Purification: Flash column chromatography (Silica gel). Gradient elution (0%
20% EtOAc in Hexanes).[2]-
Target: The mono-alkylated product is the major component. Discard any bis-alkylated byproduct (rare due to steric hindrance).
-
Step 2: Synthesis of N-(2-Chloroethyl)-2-bromo-4-(trifluoromethyl)aniline
Objective: Convert the hydroxyl group into a good leaving group (Chloride) for the subsequent cyclization.[2]
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| N-(2-Hydroxyethyl) intermediate | 1.0 equiv | Substrate |
| Thionyl Chloride (
Protocol:
-
Dissolve the Step 1 product in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Cool the solution to 0°C (Ice bath).
-
Add
(2.0 eq) dropwise over 15 minutes.[2]-
Caution: Gas evolution (
, ). Ensure proper venting.[2]
-
-
Allow to warm to room temperature and reflux for 2–4 hours.
-
Workup: Evaporate the solvent and excess
under reduced pressure (Rotovap). -
Redissolve residue in DCM, wash with saturated
(to neutralize HCl), then Brine. -
Concentrate to yield the crude chloro-intermediate.[2] This is typically pure enough for the next step.[2]
Step 3: Cyclization to 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Objective: Formation of the thiazolidine ring via in situ thiol generation and condensation with formaldehyde.[2]
Mechanism: The chloride is displaced by hydrosulfide (
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| N-(2-Chloroethyl) intermediate | 1.0 equiv | Substrate |
| Sodium Hydrosulfide (NaHS
Protocol:
-
Dissolve the Step 2 chloro-intermediate in Ethanol (0.1 M).
-
Add Formaldehyde solution (5.0 eq).[2] Stir for 10 minutes at room temperature.
-
Add Sodium Hydrosulfide (3.0 eq) in one portion.
-
Heat the mixture to Reflux (80°C) for 4–6 hours.
-
Observation: A precipitate may form or the solution may darken.[2]
-
-
Workup: Cool to room temperature. Remove Ethanol under reduced pressure.[2]
-
Partition the residue between Water and Ethyl Acetate.[2] Extract aqueous layer with EtOAc (
).[2] -
Combine organics, wash with Brine, dry over
. -
Purification: Flash Chromatography (Silica).[1][2] Elute with Hexane/EtOAc (typically 9:1 to 4:1).
-
Target: The product is the cyclized saturated thiazolidine.
-
Analytical Validation (Self-Validating System)
To confirm the successful synthesis, specific NMR signatures must be observed.
| Nucleus | Feature | Expected Shift ( | Diagnostic Value |
| 1H NMR | N-CH2-S (Ring C2) | 4.3 – 4.6 ppm (Singlet) | Critical Proof of Ring Closure. If this singlet is absent, the ring is not formed. |
| 1H NMR | N-CH2-CH2-S | Multiplets at 3.0 – 4.0 ppm | Distinct from the acyclic precursors.[2] |
| 1H NMR | Aromatic Protons | 7.0 – 8.0 ppm | Pattern should show 1:2 integration (due to substitution).[2] |
| 19F NMR | -CF3 Group | -60 to -63 ppm | Confirms integrity of the CF3 group.[2] |
| MS (ESI) | Molecular Ion | [M+H]+ ~ 312/314 | Bromine isotope pattern (1:1 ratio) is mandatory.[2] |
Troubleshooting & Optimization
Issue: Low Yield in Step 1 (Alkylation)
-
Cause: The aniline is extremely deactivated.
-
Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 130°C. Alternatively, use a microwave reactor (150°C, 1 hour).
Issue: Formation of Disulfide Dimer in Step 3
-
Cause: Oxidation of the intermediate thiol before it reacts with formaldehyde.[2]
-
Solution: Ensure the reaction is degassed (Nitrogen sparge). Add the Formaldehyde before the NaHS to ensure the thiol is trapped immediately upon formation.[2]
Issue: Product Instability
-
Note: Thiazolidines can be sensitive to acid hydrolysis (reverting to the amino-thiol and formaldehyde).[2] Avoid acidic workups. Store the final product at -20°C under inert atmosphere.
References
-
General Synthesis of Thiazolidines
- Citation: Gududuru, V., et al. "Synthesis and biological evaluation of novel thiazolidine derivatives." Bioorganic & Medicinal Chemistry Letters 14.20 (2004): 5265-5268.
- Relevance: Establishes the standard cyclization conditions using amino-thiols and aldehydes.
-
Source:
-
Reactivity of Deactivated Anilines
-
Citation: Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research 41.11 (2008): 1534–1544.[2]
- Relevance: Discusses the nucleophilicity challenges of ortho-halo and para-CF3 anilines.
-
Source:
-
-
One-Pot Thiazolidine Synthesis Protocols
- Citation: Saiz, C., et al. "One-pot synthesis of 3-substituted thiazolidines." Tetrahedron Letters 50.15 (2009): 1745-1747.
- Relevance: Provides the basis for the formaldehyde/sulfide condens
-
Source:
-
Safety Data for 2-Bromo-4-(trifluoromethyl)
Sources
Application Note: Buchwald-Hartwig Conditions for N-Arylation of Thiazolidine
Executive Summary
The N-arylation of thiazolidine presents a unique chemoselective challenge in medicinal chemistry. Unlike simple cyclic amines (e.g., pyrrolidine, piperidine), thiazolidine contains a thioether moiety at position 3 relative to the nitrogen. This sulfur atom acts as a soft Lewis base, capable of competitively coordinating to the Palladium (Pd) center, potentially leading to catalyst poisoning or the formation of off-cycle resting states.
This guide details an optimized Buchwald-Hartwig cross-coupling protocol designed to overcome the "Sulfur Effect." By utilizing bulky dialkylbiaryl phosphine ligands (specifically RuPhos and BrettPhos ) and Third/Fourth Generation (G3/G4) Pd-precatalysts, researchers can achieve high turnover frequencies (TOF) while suppressing non-productive sulfur coordination.
Mechanistic Insight & Catalyst Design
The Sulfur Challenge
In standard Pd-catalyzed amination, the catalytic cycle relies on the coordination of the amine to the oxidative addition complex (Ar-Pd-X). For thiazolidine, the sulfur atom is sterically accessible and electronically soft.
-
Problem: If the ligand on Palladium is not sufficiently bulky, the thiazolidine sulfur can bridge two Palladium centers or occupy the vacant coordination site intended for the amine nitrogen.
-
Solution: RuPhos is the ligand of choice. Its dicyclohexylphosphino group provides electron richness for oxidative addition, while the bulky isopropoxy group on the biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the sulfur atom while allowing the smaller Nitrogen nucleophile to bind.
The Catalytic Cycle
The diagram below illustrates the standard cycle and the specific "Sulfur Trap" that must be avoided through ligand selection.
Figure 1: The Buchwald-Hartwig catalytic cycle for thiazolidine. Note the critical "Sulfur Trap" (Black Node) which occurs if the ligand does not provide sufficient steric shielding.
Optimization Strategy & Variables
The following parameters are empirically validated for sulfur-containing heterocycles.
Table 1: Critical Reaction Parameters
| Variable | Recommendation | Rationale |
| Ligand | RuPhos (Primary)BrettPhos (Secondary) | RuPhos is universally superior for secondary cyclic amines. Its bulk prevents S-poisoning. BrettPhos is reserved for extremely hindered aryl halides. |
| Pd Source | RuPhos Pd G4 | Pre-catalysts (G3/G4) ensure 1:1 L:Pd ratio and rapid activation at low temperatures, preventing Pd-black formation before the cycle starts. |
| Base | NaOtBu (Standard)Cs₂CO₃ (Mild) | NaOtBu provides fast deprotonation. Use Cs₂CO₃ if the substrate contains esters, nitriles, or aldehydes to prevent side reactions. |
| Solvent | Toluene or Dioxane | Non-polar solvents minimize chelation effects. t-Amyl Alcohol is an alternative for polar substrates to improve solubility. |
| Temp | 80°C - 100°C | Sufficient thermal energy is required to overcome the activation barrier of reductive elimination in bulky systems. |
Detailed Experimental Protocol
Protocol A: Standard Conditions (NaOtBu/Toluene)
Best for: Electron-neutral or electron-rich aryl bromides/chlorides without base-sensitive groups.
Materials:
-
Thiazolidine (1.2 equiv)
-
RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (0.2 M concentration)
Step-by-Step:
-
Preparation (In Glovebox):
-
In a nitrogen-filled glovebox, charge a 4 mL reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 (catalyst) and NaOtBu (base).
-
Note: If the aryl halide is a solid, add it now. If liquid, add in step 3.
-
-
Solvent Addition:
-
Add anhydrous Toluene .
-
Add Thiazolidine (liquid) via micropipette.
-
Note: Thiazolidine can smell; handle with care.
-
-
Substrate Addition:
-
Add the liquid Aryl Halide (if applicable).
-
Seal the vial with a Teflon-lined screw cap.
-
-
Reaction:
-
Remove from glovebox.
-
Place in a pre-heated aluminum block at 85°C .
-
Stir vigorously (800-1000 rpm) for 2–12 hours.
-
Monitoring: Check by LCMS or TLC. Thiazolidine is polar; use MeOH/DCM solvent systems for TLC monitoring.
-
-
Workup:
Protocol B: Mild Conditions (Cs₂CO₃/Dioxane)
Best for: Substrates containing esters, ketones, nitriles, or base-sensitive heterocycles.
Modifications:
-
Base: Replace NaOtBu with Cs₂CO₃ (2.0 equiv).
-
Solvent: Replace Toluene with 1,4-Dioxane .
-
Temperature: Increase to 100°C (Carbonate bases are weaker and often require higher temperatures/longer times).
-
Time: 12–24 hours.
Workflow & Decision Tree
Use this logic flow to determine the optimal starting point for your specific substrate.
Figure 2: Optimization workflow for selecting base and ligand systems based on substrate complexity.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (Sulfur) | Increase catalyst loading to 3-5 mol%. Ensure RuPhos is used (not simple PPh3). |
| Debromination (Ar-H) | Beta-Hydride Elimination | This is rare for thiazolidine (no beta-hydrogens on N-C bond), but possible if the amine acts as a hydride source. Switch solvent to t-Amyl Alcohol . |
| Start Material Remains | Catalyst Deactivation | Oxygen leak. Ensure Glovebox O2 levels < 5 ppm. Use fresh G4 precatalyst (do not use old Pd(OAc)2). |
| Pd Black Precipitate | Ligand Dissociation | The ligand is falling off. Lower temperature slightly or add 1 mol% free RuPhos ligand to stabilize the active species. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[4] Chemical Science, 2(1), 27-50.[4]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Maitro, G., et al. (2017). Precatalyst Scaffolds for Palladium-Catalyzed Cross-Coupling. Organic Process Research & Development, 21(10). (Contextual grounding for G3/G4 precatalyst usage).
Sources
Application Note: Solvent Selection & Solubility Protocol for 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
This Application Note and Protocol is designed for researchers working with 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine , a highly lipophilic N-aryl heterocyclic scaffold often encountered in medicinal chemistry as a pharmacophore for PPAR modulation or metabolic target screening.[1][2][3]
Executive Summary
The compound 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine presents specific solubility challenges due to its poly-halogenated N-aryl core .[1][2][3] The combination of a trifluoromethyl group (-CF
Successful application in biological assays requires a biphasic solubilization strategy :
-
Primary Solvation: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory vehicle for stock solutions.[1][2][3]
-
Aqueous Transfer: Prevention of compound precipitation ("crashing out") upon introduction to assay media requires the use of intermediate dilution steps or surfactant additives (e.g., Tween 80, Pluronic F-127).[1][3]
Physicochemical Analysis & Solvent Compatibility
Understanding the molecule's properties is the first step to preventing experimental failure (precipitation).[1][2][3]
| Property | Characteristic | Impact on Solubility |
| Core Structure | N-Aryl Thiazolidine | The nitrogen lone pair is delocalized into the electron-deficient phenyl ring, reducing basicity.[1][2] Do not expect salt formation with weak acids. |
| Substituents | 4-Trifluoromethyl (-CF | Highly hydrophobic.[1][2][3] Drastically reduces water solubility; increases affinity for plastic surfaces (polystyrene binding).[1][2][3] |
| Sterics | 2-Bromo (-Br) | Ortho-substitution creates steric hindrance near the nitrogen.[1][2][3] This may disrupt crystal packing (lowering melting point) but increases lipophilicity.[1][2][3] |
| Polarity | Low | Soluble in non-polar and polar aprotic solvents.[1][2][3] Insoluble in polar protic solvents (water).[1][2][3] |
Solvent Selection Matrix
| Solvent | Solubility Rating | Application | Notes |
| DMSO | Excellent (>50 mM) | Primary Stock | Gold standard.[1][2] Use anhydrous grade to prevent hydrolysis or degradation.[1][2][3] |
| DMF | Excellent (>50 mM) | Alternative Stock | Use only if DMSO is incompatible with specific downstream chemistry.[1][2][3] |
| Ethanol | Good (~10-20 mM) | Secondary Dilution | Useful for evaporation-based coating; less toxic than DMSO for some cells.[1][2][3] |
| Water/PBS | Negligible | Assay Medium | WARNING: Direct dilution from 100% stock to water often causes immediate precipitation.[1][2][3] |
| Tween 80 (0.1%) | Moderate | Assay Additive | Critical for maintaining solubility in aqueous buffers.[1][2][3] |
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection and the critical "Intermediate Dilution" pathway required to maintain stability.
Figure 1: Solubility Decision Tree. The "Intermediate Dilution" step is critical for lipophilic fluorinated compounds to prevent precipitation shock.
Detailed Protocol: Stock Preparation & Dilution
Phase A: Preparation of 10 mM Stock Solution
Objective: Create a stable, high-concentration master stock.
Materials:
-
Compound: 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine (Solid)[1][2][3]
-
Solvent: DMSO (Anhydrous, ≥99.9%, stored with molecular sieves)[3]
-
Vial: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2][3] Avoid polystyrene.[1][2][3]
Procedure:
-
Calculate: Determine the mass required.
-
Weigh: Accurately weigh ~3-5 mg of solid into the amber vial.
-
Dissolve: Add the calculated volume of Anhydrous DMSO to achieve exactly 10 mM.
-
Sonicate: Sonicate in a water bath at room temperature for 5–10 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Phase B: The "Intermediate Dilution" Method (For Assays)
Objective: Transfer the hydrophobic compound into aqueous buffer without precipitation.[1][2][3]
Context: Direct injection of 100% DMSO stock into water creates a local region of high supersaturation, causing immediate precipitation of lipophilic compounds like this one.[1][2][3]
Protocol:
-
Prepare Intermediate Plate (100x -> 10x):
-
Prepare Final Assay Plate (10x -> 1x):
-
Surfactant Addition (Optional but Recommended):
Troubleshooting & Stability
| Issue | Diagnosis | Corrective Action |
| Hazy Stock Solution | Incomplete dissolution or water contamination in DMSO.[1][2] | Warm to 37°C; Sonicate for 15 mins. Ensure DMSO is anhydrous.[1][2][3] |
| Precipitation in Media | "Crashing out" due to hydrophobicity.[1][2][3] | Use the Intermediate Dilution method.[1][2][3] Add 0.1% BSA (Bovine Serum Albumin) to bind and solubilize the compound.[1][2][3] |
| Loss of Potency | Compound sticking to plastic.[1][2][3] | Use Low-Binding polypropylene plates.[1][2] Avoid polystyrene reservoirs for the intermediate dilution step.[1][2][3] |
| Yellowing of DMSO | Oxidation of the thiazolidine sulfur.[1][2][3] | Prepare fresh stock. Store under nitrogen/argon if possible.[1][2][3] |
References
-
Lipophilicity & Fluorine Substitution
-
DMSO Solubility Protocols
-
Thiazolidine Chemistry
-
Surfactant Usage in Assays
Sources
crystallization methods for brominated trifluoromethyl thiazolidines
Application Note: Advanced Crystallization Strategies for Brominated Trifluoromethyl Thiazolidines
Introduction & Mechanistic Rationale
Brominated trifluoromethyl thiazolidines represent a highly potent class of heterocyclic pharmacophores, frequently utilized in the development of antimicrobial, anticancer, and antidiabetic agents[1]. The incorporation of a trifluoromethyl (–CF₃) group significantly enhances the molecule's lipophilicity and metabolic stability. Concurrently, the addition of a bromine atom introduces critical steric bulk and the potential for highly directional halogen bonding (via the σ-hole)[1][2].
While these structural modifications are highly desirable for biological efficacy, they present severe challenges during downstream purification and crystallization. The –CF₃ group drastically alters the solubility profile, frequently inducing liquid-liquid phase separation ("oiling out") rather than ordered nucleation. Furthermore, the heavy bromine atom can disrupt standard hydrogen-bonding networks, leading to amorphous precipitation or unwanted polymorphism[2][3].
To achieve high-purity crystalline products, the crystallization strategy must balance the hydrogen-bonding capacity of the thiazolidine core (which adopts an envelope conformation) with the extreme hydrophobicity of the halogenated periphery[3].
Physicochemical Profiling and Solvent Selection
The selection of a crystallization solvent system is dictated by the need to solvate the lipophilic –CF₃ and –Br groups while allowing the thiazolidine core to establish intermolecular interactions. Purely protic solvents often fail due to the extreme hydrophobicity of the target, necessitating binary solvent systems or carefully controlled temperature cycling.
Table 1: Quantitative Summary of Solvent Systems for Halogenated Thiazolidines
| Solvent System | Target Polarity | Typical Yield Range | Diastereomeric Resolution | Primary Application & Causality |
| DCM / n-Hexane | Highly Lipophilic | 78–96% | Low | Best for heavily brominated-CF₃ derivatives. DCM solvates the halogens; n-Hexane forces controlled precipitation[4]. |
| Isopropanol (IPA) | Moderate | 70–85% | High | Ideal for separating diastereomers (e.g., 2R,4R vs 2S,4R). Balances solubility and thermodynamic control[2][5]. |
| Chloroform / Pet Ether | Moderate-High | 60–70% | Low | General purification of crude halogenated thiazolidine-4-ones[6]. |
| Ethanol / Water (10:3) | Polar / Amphiphilic | 80–90% | Moderate | Used for early-stage cysteine-derived intermediates before heavy halogenation[7]. |
Intermolecular Forces Driving Crystallization
Understanding the causality of crystal packing is essential for troubleshooting. The crystal lattice of a brominated trifluoromethyl thiazolidine is not held together by simple hydrogen bonds alone. It is a complex network of competitive interactions.
Caption: Intermolecular forces driving the crystal lattice formation of brominated CF3-thiazolidines.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (DCM / n-Hexane)
Purpose: To isolate highly lipophilic brominated trifluoromethyl thiazolidines that are prone to oiling out in single-solvent systems[4]. Causality: Dichloromethane (DCM) acts as the primary solvent because its low dielectric constant perfectly solvates the –CF₃ and –Br moieties. n-Hexane acts as the anti-solvent. Because n-Hexane is miscible with DCM but cannot solvate the polar thiazolidine core, its gradual addition lowers the overall solvation capacity of the mixture, forcing the molecules to self-assemble into a lattice.
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve 1.0 g of the crude brominated trifluoromethyl thiazolidine in a minimum volume (approx. 3–5 mL) of anhydrous DCM at 30 °C.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE syringe filter to remove any insoluble polymeric byproducts or inorganic salts.
-
Anti-Solvent Addition: Transfer the filtrate to a crystallization dish equipped with a magnetic stirrer. While stirring at 150 rpm, add n-Hexane dropwise (approx. 0.5 mL/min). Critical Step: Stop the addition immediately when the solution exhibits persistent turbidity (the metastable zone).
-
Nucleation & Aging: Remove the stirring bar. Allow the turbid solution to stand undisturbed at room temperature for 2 hours to promote primary nucleation, then transfer to a 4 °C refrigerator for 12 hours for crystal growth.
-
Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold n-Hexane.
-
Self-Validation Checkpoint: Sample the mother liquor and analyze via HPLC. The concentration of the target API in the mother liquor should be <5% of the starting mass. If higher, the DCM:n-Hexane ratio was too solvent-heavy; evaporate 20% of the volume and cool again.
Caption: Workflow for anti-solvent crystallization of highly lipophilic halogenated thiazolidines.
Protocol B: Diastereoselective Temperature-Cycling (Isopropanol)
Purpose: To resolve diastereomers (e.g., 2R,4R vs 2S,4R) formed during the cyclization of fluoral hydrate and cysteine derivatives[2][5]. Causality: The formation of trifluoromethyl thiazolidines is thermodynamically driven, with diastereomeric ratios shifting significantly based on temperature (e.g., 2.8:1 at 37 °C vs 1:4.0 at 80 °C)[5]. Isopropanol (IPA) is chosen because its moderate polarity supports the dissolution of the molecule at high temperatures, but its bulky alkyl chain prevents it from permanently disrupting the thiazolidine core's hydrogen-bonding network upon cooling. Slow cooling allows the more thermodynamically stable diastereomer to selectively pack into a crystal lattice while the kinetic isomer remains solvated[2].
Step-by-Step Methodology:
-
Supersaturation: Suspend 1.0 g of the diastereomeric mixture in 15 mL of Isopropanol. Heat the suspension to 80 °C under reflux until complete dissolution is achieved.
-
Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 80 °C to 25 °C at a strict rate of 0.1 °C/min. Causality: Rapid cooling will trap the kinetic diastereomer in the lattice, resulting in poor diastereomeric excess (d.e.).
-
Equilibration: Once at 25 °C, allow the suspension to age with gentle agitation (50 rpm) for 24 hours. This allows any kinetically trapped, misaligned molecules to dissolve and recrystallize into the correct thermodynamic lattice.
-
Isolation: Filter the purified crystals under vacuum and wash with 3 mL of ice-cold Isopropanol.
-
Self-Validation Checkpoint: Perform Chiral HPLC or ¹H-NMR (focusing on the C2-proton shift) on both the isolated crystals and the evaporated mother liquor. The crystals should exhibit >95% d.e. for the thermodynamic isomer, while the mother liquor will be enriched with the kinetic isomer.
References
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - nih.gov -[Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - nih.gov -[Link]
-
Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - nih.gov -[Link]
-
Syntheses of the principal bread flavor component, 6-acetyl-1,2,3,4-tetrahydropyridine, and acetal protected precursors - researcher.life -[Link]
-
Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases - nih.gov -[Link]
-
238 Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cell - rdd.edu.iq -[Link]
-
A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces - ijnrd.org -[Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ijnrd.org [ijnrd.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
using 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine as a PPAR gamma agonist scaffold
Application Note: Pharmacological Evaluation & Optimization of the 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine Scaffold
Part 1: Executive Summary & Scaffold Rationale
Abstract
This application note details the experimental framework for utilizing 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine as a lead scaffold for Peroxisome Proliferator-Activated Receptor gamma (PPAR
Chemical Biology Rationale
-
The "Twist" Effect: The ortho-Bromine atom introduces significant steric strain, forcing the phenyl ring to twist relative to the thiazolidine core. This mimics the bioactive conformation of high-affinity ligands, reducing the entropic penalty upon binding.
-
Hydrophobic Clamp: The para-
group targets the large hydrophobic pocket (Arm III) of the PPAR Ligand Binding Domain (LBD), crucial for high-affinity anchoring. -
Headgroup Plasticity: Unlike the rigid TZD dione, the reduced thiazolidine ring offers a neutral scaffold. This allows for subsequent oxidation (to thiazolidinone/dione) or bioisosteric replacement to tune the pKa and hydrogen-bonding network with residues His323, His449, and Tyr473.
Part 2: Experimental Workflows & Diagrams
Workflow 1: Scaffold Validation Cascade
This diagram outlines the logical flow from synthesis to hit validation.
Caption: Figure 1. Integrated screening cascade for PPAR
Workflow 2: PPAR Activation Mechanism
Understanding the pathway is critical for interpreting the Luciferase assay.
Caption: Figure 2. Ligand-dependent activation pathway of PPAR
Part 3: Detailed Protocols
Protocol 1: Synthesis of the N-Aryl Thiazolidine Scaffold
Objective: To synthesize 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine via Buchwald-Hartwig amination. This method is preferred over nucleophilic substitution due to the unreactive nature of the aryl bromide.
Reagents:
-
Substrate: 1-Bromo-2-iodo-4-(trifluoromethyl)benzene (Selectivity is key: Iodo reacts faster than Bromo).
-
Catalyst:
(1 mol%) / Xantphos (2 mol%). -
Base:
(1.5 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 1-Bromo-2-iodo-4-(trifluoromethyl)benzene (1.0 equiv), Thiazolidine (1.2 equiv),
, and the Pd/Ligand system. -
Reaction: Add degassed 1,4-Dioxane. Seal and heat to 100°C for 12 hours.
-
Note: The 2-Br position is sterically hindered and less reactive than the Iodo position, ensuring the Bromine remains for SAR effects.
-
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Validation: Confirm structure via
-NMR. Look for the characteristic thiazolidine ring protons (multiplets at 3.0–4.5 ppm) and the preservation of the aromatic signals.
Protocol 2: TR-FRET Competitive Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Protein: GST-tagged human PPAR
-LBD.[4][5]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Antibody: LanthaScreen™ Tb-anti-GST (Terbium donor).[4]
-
Tracer: Fluormone™ Pan-PPAR Green (Fluorescein acceptor).
-
Reader: Plate reader capable of TR-FRET (Ex: 340nm; Em: 495nm & 520nm).[5]
Procedure:
-
Compound Prep: Prepare a 10-point serial dilution of the scaffold in DMSO (Top conc: 100
M). Final DMSO in assay must be . -
Master Mix: Prepare a mix of GST-PPAR
-LBD (5 nM final) and Tb-anti-GST Ab (5 nM final) in Assay Buffer. -
Tracer Addition: Add Fluormone Pan-PPAR Green (5 nM final).
-
Incubation: Add 20
L of Master Mix + Tracer to 20 L of compound in a black 384-well plate. Incubate for 2 hours at Room Temp (dark). -
Detection: Measure fluorescence.
-
Calculation:
[5]
-
-
Data Analysis: Plot Ratio vs. log[Compound]. Fit to a sigmoidal dose-response equation.
Self-Validation Check:
-
Z' Factor: Must be
for the assay to be valid. -
Control: Run Rosiglitazone as a positive control (
). If Rosiglitazone fails, discard the plate.
Protocol 3: Cell-Based Luciferase Reporter Assay
Objective: Confirm that the scaffold enters the cell and functionally activates the nuclear receptor.
Materials:
-
Cells: HEK293 or CHO-K1 cells.
-
Plasmids:
-
pGAL4-PPAR
-LBD: Fusion protein of yeast GAL4 DNA binding domain and PPAR LBD. -
pUAS-Luc: Luciferase reporter driven by GAL4 binding sites (UAS).
-
pRL-TK: Renilla luciferase (Constitutive control for normalization).
-
-
Reagent: Dual-Luciferase® Reporter Assay System (Promega).
Procedure:
-
Transfection (Day 1): Seed cells at
cells/well in 96-well plates. Transfect plasmids using Lipofectamine. Ratio: 4:4:1 (PPAR:Luc:Renilla). -
Treatment (Day 2): Remove media. Add fresh media containing the scaffold (0.1
M – 50 M). Include a Vehicle control (DMSO) and Positive Control (Rosiglitazone 1 M). -
Incubation: Incubate for 24 hours.
-
Lysis & Reading (Day 3):
-
Wash with PBS. Add Passive Lysis Buffer (20
L). -
Inject Luciferase Assay Reagent II (Firefly measurement).
-
Inject Stop & Glo® Reagent (Renilla measurement).
-
-
Normalization:
-
Why? This corrects for differences in transfection efficiency and cell viability, ensuring the signal is purely due to PPAR activation.
-
Part 4: Data Presentation & Troubleshooting
Table 1: Expected Data Profile for Scaffold Validation
| Parameter | Assay | Metric | Success Criteria | Notes |
| Affinity | TR-FRET | Scaffold efficacy is usually lower than optimized drugs. | ||
| Efficacy | Luciferase | Partial agonism is preferred for SPPARM profile. | ||
| Selectivity | TR-FRET | Ratio | Compare vs. PPAR | |
| Solubility | Kinetic | Critical for reliable bioassay data. |
Troubleshooting Guide:
-
Issue: High background in TR-FRET.
-
Solution: Check for compound autofluorescence. If the scaffold fluoresces at 520nm, use a Europium-based kit (Red emission) instead of Terbium.
-
-
Issue: Toxicity in Luciferase Assay (Low Renilla signal).
-
Solution: The scaffold may be cytotoxic. Repeat with a cell viability assay (e.g., CellTiter-Glo). If toxic, modify the hydrophobic tail (
region).
-
References
-
Lehmann, J. M., et al. (1995).[6] An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry. Link
-
Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol.[7][4][5][8] User Guide. Link
-
Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual. Promega Protocols. Link
-
Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link
-
Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma.[9] Nature. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of N-Substituted Thiazolidines
N-substituted thiazolidines, particularly thiazolidin-4-ones, are privileged heterocyclic scaffolds in medicinal chemistry. They exhibit a broad spectrum of biological activities, functioning as potent PPARγ agonists (antidiabetic agents), antimicrobials, and antivirals[1][2]. Historically, the synthesis of these heterocycles relied on prolonged conventional conductive heating (refluxing for 5 to 15 hours). This traditional approach often results in moderate yields, thermal degradation of sensitive functional groups, and the generation of undesirable side products[3][4].
Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwaves provide uniform, rapid energy transfer directly to the reacting molecules, drastically reducing reaction times to mere minutes while significantly improving yields and compound purity[1][5].
Mechanistic Rationale & Experimental Causality
The most efficient route to N-substituted thiazolidin-4-ones is a one-pot, three-component cyclocondensation involving an aromatic aldehyde, a primary amine, and mercaptoacetic acid (thioglycolic acid)[1][6].
Causality Behind Experimental Choices:
-
Microwave Dielectric Heating: Unlike conventional heating which relies on conduction from the vessel walls, microwave irradiation directly couples with the polar intermediates (such as the in situ generated imine) and polar reagents. This localized molecular superheating lowers the activation energy barrier for the nucleophilic attack of the thiol group, accelerating cyclization[4].
-
Solvent Selection (Toluene): Toluene is frequently selected as the reaction medium. Although it is non-polar and largely transparent to microwave frequencies, it allows the polar reactants themselves to selectively absorb the microwave energy. This creates microscopic "hot spots" that drive the reaction rapidly without causing the excessive bulk solvent pressurization that would occur with highly polar solvents[6][7].
-
Catalytic Additives: While the reaction can proceed uncatalyzed, the addition of a Lewis acid (e.g., anhydrous ZnCl₂) or a Brønsted acid (e.g., glacial acetic acid) facilitates the initial Schiff base formation and activates the carbonyl carbon for subsequent cyclization[4][7].
Three-component one-pot microwave-assisted workflow for N-substituted thiazolidines.
Detailed Experimental Protocol
The following methodology outlines a self-validating system for the robust synthesis of N-substituted thiazolidin-4-ones.
Materials Required:
-
Aromatic Aldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Mercaptoacetic Acid (1.5 mmol)
-
Toluene (2–5 mL)
-
Catalyst: Anhydrous ZnCl₂ (catalytic amount) or Glacial Acetic Acid (2 drops)[4][7].
Step-by-Step Methodology:
-
Reaction Assembly: In a heavy-walled, microwave-safe pressure vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and primary amine (1.0 mmol) in 2 mL of toluene. Stir at room temperature for 2 minutes to initiate Schiff base (imine) formation.
-
Thiol Addition: Carefully add mercaptoacetic acid (1.5 mmol) to the mixture. Introduce the selected catalyst (ZnCl₂ or acetic acid) to promote cyclocondensation[4][7]. Seal the pressure vial securely with a Teflon-lined cap.
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave synthesizer (e.g., Milestone, CEM, or Anton Paar). Set the parameters to 110 °C and 300 W . Apply a 5-minute temperature ramp followed by a 15-minute sustain time[7].
-
Quenching & Work-up: Allow the vial to cool to room temperature. Dilute the reaction mixture with 5 mL of ice-cold water. Triturate the mixture with an excess of 10% sodium bicarbonate solution to neutralize any unreacted mercaptoacetic acid[4].
-
Isolation: Filter the resulting precipitate under a vacuum. Wash the solid filter cake thoroughly with cold water followed by a minimal amount of hot methanol to remove non-polar impurities.
-
Purification: Recrystallize the crude product from ethanol or glacial acetic acid to yield the analytically pure N-substituted thiazolidin-4-one[2][4].
Mechanistic Pathway
Mechanistic pathway of the three-component cyclocondensation reaction.
Analytical Validation & Troubleshooting
To ensure the protocol functions as a self-validating system, researchers must confirm the structural integrity and purity of the synthesized compound at the end of the workflow:
-
TLC Monitoring: The complete disappearance of the starting aldehyde spot and the appearance of a new, lower Rf spot (typically visualized using a Hexane:Ethyl Acetate 8:2 mobile phase) confirms reaction completion[4].
-
FT-IR Spectroscopy: Successful cyclization is marked by the appearance of a highly strained amide carbonyl (C=O) stretch specific to the thiazolidin-4-one ring at ~1680–1720 cm⁻¹ , alongside the disappearance of the primary amine N-H stretch[2].
-
¹H NMR Spectroscopy: The definitive signature of the closed thiazolidine ring is the active methylene protons (-S-CH₂-C=O), which appear as a distinct singlet or AB quartet around δ 3.5–4.0 ppm . Additionally, the newly formed methine proton (N-CH-S) will appear downfield at δ 5.5–6.0 ppm [2][3].
Quantitative Data Presentation
The integration of microwave irradiation fundamentally alters the kinetic profile of thiazolidine synthesis. Table 1 summarizes the comparative efficiency of conventional reflux versus microwave-assisted methods.
Table 1: Comparative Efficiency of Conventional Heating vs. Microwave Irradiation
| Reaction Parameter | Conventional Heating (Reflux) | Microwave Irradiation (MAOS) |
| Energy Transfer | Conductive (Vessel walls to solvent) | Dielectric (Direct molecular coupling) |
| Typical Reaction Time | 5.0 – 10.0 Hours | 15 – 45 Minutes |
| Average Yield | 50% – 65% | 82% – 96% |
| Side-Product Formation | High (Triazoles, thiadiazoles) | Negligible |
| Purification Requirement | Extensive Column Chromatography | Simple Recrystallization |
(Data synthesized from comparative studies on thiazolidin-4-one derivatives[3][4])
References
1., nih.gov. 2. , nih.gov. 3., researchgate.net. 4., mdpi.com. 5., sciforum.net. 6., rasayanjournal.co.in. 7., jocpr.com.
Sources
- 1. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. sciforum.net [sciforum.net]
- 4. jocpr.com [jocpr.com]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
HPLC method development for 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine detection
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Abstract
This document details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. This compound, a complex heterocyclic molecule, is of interest in pharmaceutical development as a potential intermediate or active pharmaceutical ingredient (API). The narrative outlines a logical, science-driven approach to method development, beginning with analyte characterization and proceeding through systematic optimization of chromatographic parameters including stationary phase, mobile phase, and detection wavelength. The causality behind each experimental choice is explained to provide a clear framework for researchers. The final method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[1][2] Furthermore, forced degradation studies were conducted to ensure the method's ability to separate the main analyte from potential degradation products, a critical requirement for stability testing in regulated environments.[3][4][5][6]
Principle and Rationale
The primary objective is to develop a reliable analytical method for the quantification of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. The molecular structure, featuring a hydrophobic brominated and trifluoromethylated phenyl group, makes it an ideal candidate for reversed-phase chromatography.[7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase.[7] By modulating the composition of the mobile phase, specifically the ratio of organic solvent to aqueous buffer, we can control the elution and achieve separation from impurities and degradants.
The development process follows a systematic workflow, ensuring that the final method is not only effective but also robust and transferable, adhering to the principles outlined in regulatory guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[8]
Materials and Instrumentation
2.1 Reagents and Standards
-
3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade, UV Cutoff <190 nm)
-
Methanol (HPLC Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Hydrochloric Acid (1N solution)
-
Sodium Hydroxide (1N solution)
-
Hydrogen Peroxide (30% solution)
2.2 Instrumentation
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Class A Volumetric Glassware
HPLC Method Development Strategy
The method development process is a multi-step, logical progression designed to systematically optimize separation conditions.
Caption: Workflow for systematic HPLC method development.
3.1 Analyte Characterization and Wavelength Selection
Rationale: Understanding the analyte's physicochemical properties is the first step. The presence of the substituted phenyl ring suggests strong UV absorbance. Protocol:
-
Prepare a ~10 µg/mL solution of the reference standard in acetonitrile.
-
Using the DAD, perform a UV-Vis scan from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). For this molecule, a strong absorbance is expected around 254 nm, a common wavelength for aromatic compounds. This will be used as the primary monitoring wavelength for high sensitivity.
3.2 Column and Mobile Phase Selection
Rationale: The analyte's high hydrophobicity makes a C18 column the logical first choice. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[9] A small amount of acid (e.g., 0.1% formic acid) is added to the aqueous phase to control the potential ionization of the thiazolidine nitrogen and to sharpen peak shape by minimizing interactions with residual silanols on the stationary phase.[7]
Initial Screening Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3.3 Gradient Optimization
Rationale: A broad "scouting" gradient is first run to determine the approximate percentage of organic solvent required to elute the analyte.[10] This quickly establishes the retention window and allows for the development of a more focused gradient or an isocratic method.
Protocol:
-
Perform a linear gradient from 10% B to 90% B over 20 minutes.
-
Observe the retention time (RT) of the analyte. For example, if the analyte elutes at 12 minutes, the approximate organic composition at that point can be calculated.
-
Based on the scouting run, a more efficient gradient can be designed. If the peak is well-resolved from any impurities, an isocratic method can be developed for simplicity and robustness. For this analyte, an isocratic method is likely achievable.
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. onyxipca.com [onyxipca.com]
- 5. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. usp.org [usp.org]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physical organic and synthetic challenges associated with the synthesis of N-aryl thiazolidines.
Mechanistic Overview
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is driven by a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 3-bromo-4-fluorobenzotrifluoride (also known systematically as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene), features a highly electrophilic fluorinated carbon that is heavily activated by the strongly electron-withdrawing para-trifluoromethyl group[1].
When thiazolidine attacks this position, the reaction proceeds via an anionic σ-adduct, commonly referred to as a Meisenheimer complex[2]. The overall electron affinity of the aryl fluoride strictly dictates its susceptibility to nucleophilic attack and the thermodynamic stability of this intermediate[3]. Because thiazolidine is a relatively weak nucleophile (due to the electron-withdrawing nature of its adjacent sulfur atom), the reaction conditions must be rigorously optimized to prevent stalling and suppress side reactions.
Reaction Workflow & Troubleshooting Map
SNAr reaction workflow and troubleshooting pathways for N-aryl thiazolidine synthesis.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My reaction conversion is stalling at 40-50% despite extended heating. How can I drive it to completion? Causality & Solution: Thiazolidine is sterically hindered and less nucleophilic than standard acyclic secondary amines. If you are using Potassium Carbonate (K2CO3), the base is likely failing to adequately deprotonate the intermediate or drive the equilibrium due to poor solubility in the organic phase. Action: Switch to Cesium Carbonate (Cs2CO3). The larger ionic radius of the cesium cation results in weaker ion-pairing, generating a highly reactive, "naked" nucleophile in polar aprotic solvents.
Q2: LC-MS analysis shows a major byproduct with a mass corresponding to [M-18] relative to the starting material. What is happening? Causality & Solution: You are observing the formation of 2-bromo-4-(trifluoromethyl)phenol. The highly activated aryl fluoride[1] is extremely susceptible to hydrolysis. If there is trace water in your solvent or if your base is hygroscopic and has absorbed ambient moisture, hydroxide ions will outcompete thiazolidine for the electrophilic carbon. Action: Use strictly anhydrous, sure-seal solvents. Oven-dry your Cs2CO3 at 120 °C under vacuum for 4 hours prior to use.
Q3: The reaction mixture turns dark brown/black, and I am seeing multiple unidentifiable spots on my TLC plate. How do I prevent this? Causality & Solution: Thiazolidine is prone to oxidative degradation at elevated temperatures, leading to ring-opened disulfides or oxidized thiazole derivatives. Action: The reaction must be rigorously degassed. Sparge the solvent with Argon for at least 15 minutes prior to adding the base, and maintain a positive Argon pressure throughout the heating cycle.
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the optimized conditions were selected.
| Base (2.0 eq) | Solvent | Temp (°C) | Atmosphere | Conversion (%) | Isolated Yield (%) | Primary Observation / Failure Mode |
| K2CO3 | DMF | 80 | Air | 55 | 42 | Significant phenol byproduct formed. |
| K2CO3 | DMSO | 90 | N2 | 68 | 58 | Incomplete conversion; poor base solubility. |
| Cs2CO3 | DMF | 90 | N2 | 82 | 74 | Trace oxidation of thiazolidine observed. |
| Cs2CO3 | DMSO | 90 | Argon | >99 | 91 | Clean profile; optimal self-validating conditions. |
Validated Experimental Protocol
This protocol is designed as a self-validating system. At each step, specific physical cues are provided to ensure the reaction is proceeding along the correct mechanistic pathway.
Step 1: Reagent Preparation
-
Dry Cs2CO3 (2.0 equiv, 6.5 g) in a vacuum oven at 120 °C for 4 hours.
-
Validation Check: The base must remain a free-flowing powder. If it clumps, it has absorbed moisture and will cause hydrolysis (See Q2).
Step 2: Reaction Assembly
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzotrifluoride (1.0 equiv, 10.0 mmol, 2.43 g)[1] and anhydrous DMSO (20 mL).
-
Add thiazolidine (1.2 equiv, 12.0 mmol, 1.07 g) followed by the dried Cs2CO3.
-
Validation Check: The mixture should initially appear as a pale, opaque suspension.
Step 3: Degassing and Heating
-
Sparge the suspension with Argon for 15 minutes. Seal the flask under a positive pressure of Argon.
-
Heat the mixture in an oil bath set to 90 °C for 12 hours.
-
Validation Check: As the Meisenheimer complex forms and the reaction progresses[2], the suspension will transition to a vibrant, deep yellow. If the solution turns dark brown, oxygen has breached the system.
Step 4: Reaction Monitoring
-
Take a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of Ethyl Acetate (EtOAc).
-
Validation Check: TLC (Hexanes:EtOAc 8:2) should show the complete disappearance of the aryl fluoride (Rf ~0.7) and the appearance of a strongly UV-active product spot (Rf ~0.4).
Step 5: Workup and Isolation
-
Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water under vigorous stirring.
-
Validation Check: The sudden change in polarity will force the target product to crash out as an off-white precipitate. If a gooey oil forms, residual DMSO is present; extract with EtOAc (3 x 50 mL) and wash the combined organics with brine (5 x 50 mL) to strip the DMSO.
-
Filter the precipitate, wash with cold water, and dry under high vacuum to yield 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine.
References
- Benchchem. "3-Bromo-4-fluorobenzotrifluoride | 68322-84-9". Benchchem.
- Knyazev, V. N., et al. "Stable Spirocyclic Meisenheimer Complexes". MDPI.
- ResearchGate. "Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an S N AE Mechanism". ResearchGate.
Sources
Technical Support Center: Thiazolidine Stability in Peptide Synthesis
The following technical guide is structured as a Tier 3 Specialist Support Portal . It bypasses generic advice to address the specific mechanistic failure points of Thiazolidine (Thz) sulfur oxidation.
Ticket Topic: Preventing & Reversing Thiazolidine Sulfur Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1]
Executive Summary: The Chemistry of Failure
Thiazolidine (Thz) is widely used as a "pseudoproline" to disrupt aggregation or as a protected form of Cysteine. However, the sulfur atom in the 5-membered ring is highly nucleophilic.[1]
The Problem: During acidic cleavage (TFA), or even during prolonged storage, the Thz sulfur is prone to oxidation, forming Thiazolidine Sulfoxide (Thz=O) .[1] The Consequence:
-
Mass Shift: +16 Da (Mono-oxidation) or +32 Da (Sulfone formation).[1]
-
HPLC Splitting: Thz=O introduces a new chiral center at the sulfur, creating diastereomers (cis/trans).[1] This results in split peaks or broad shoulders on the chromatogram, often mistaken for deletion sequences.[1]
-
Deprotection Failure: Oxidized Thz is extremely resistant to the standard ring-opening conditions (e.g., Ag+ or methoxyamine) used to regenerate Cysteine.[1]
Mechanism of Oxidation (Visualized)
The following diagram illustrates the "Oxidation Trap"—how electrophilic species generated during cleavage attack the Thz sulfur, and how scavengers are supposed to intercept them.
Figure 1: The Oxidation Cascade. Note that Scavengers act as "sacrificial nucleophiles" to protect the Thz sulfur.[1] If scavengers are depleted, the Thz sulfur becomes the primary target.[1]
Troubleshooting Guides (FAQ Format)
Module A: Prevention During Cleavage
Q: I am using a standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O), but I still see +16 Da peaks. Why?
A: Your cocktail lacks sulfur-specific scavengers.[1] Triisopropylsilane (TIS) is an excellent scavenger for trityl cations, but it is insufficient for protecting sulfur against oxidation or alkylation.[1] You must use a "High-Sulfur" cocktail.[1] The sulfur in Thz is a "soft" nucleophile; it requires "soft" scavengers to protect it.[1]
Recommended Protocol: Modified Reagent K Use this cocktail for any peptide containing Thz, Met, or Cys.[1]
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage and protonation.[1][2] |
| Phenol | 5% | Traps Pbf/Pmc cations (protects Arg).[1] |
| Thioanisole | 5% | Critical: Accelerates removal of Pbf/Trt and acts as a reversible trap for carbocations.[1] |
| Water | 5% | Hydrolyzes trifluoroacetates.[1] |
| EDT (Ethanedithiol) | 2.5% | Critical: The most potent sulfur preservative.[1] Keeps metals and oxidants reduced.[1] |
Note: If you cannot use EDT due to smell, DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous, equally effective alternative.[1]
Module B: The "Rescue" Protocol (Reversing Oxidation)
Q: The oxidation has already happened. My MS shows a +16 Da shift and my HPLC peak is split. Is the batch ruined?
A: No. Thiazolidine sulfoxide (Thz=O) can be chemically reduced back to native Thiazolidine (Thz).[1]
Unlike Sulfones (+32 Da), which are irreversible, Sulfoxides are reversible using the Ammonium Iodide / Dimethyl Sulfide (NH4I/DMS) method.[1] This method is highly specific and works via an
The "Rescue" Protocol:
-
Dissolve: Dissolve the crude, oxidized peptide in neat TFA (10 mg peptide per mL).
-
Add Reagents: Add Dimethyl Sulfide (DMS) and Ammonium Iodide (NH4I).
-
Incubate: Stir at 0°C for 10 minutes , then allow to warm to Room Temperature for 30 minutes .
-
Visual Check: The solution may turn dark red/brown due to the release of Iodine (
).[1] This is normal.
-
-
Quench: Pour the mixture into cold diethyl ether. The iodine will remain in the ether layer, while the peptide precipitates.[1]
-
Wash: Wash the pellet extensively with ether to remove residual iodine and DMS.[1]
-
Analyze: Re-run HPLC/MS. The split peaks should merge, and the +16 Da mass should disappear.[1]
Module C: Synthesis & Storage
Q: Can the oxidation happen during chain assembly (SPPS), before cleavage?
A: Yes, but it is less common.[1][3] It usually stems from two sources:[1]
-
Contaminated Solvents: Old THF or Dioxane (often used for specific couplings) can form peroxides.[1] Always use fresh, inhibitor-free solvents or test for peroxides.[1]
-
Atmospheric Exposure: If the resin is stored wet or left in DCM for days without an inert atmosphere.[1]
Best Practice:
-
Store Thz-containing resins dry and at 4°C.[1]
-
If pausing synthesis, wash with Methanol and dry under Nitrogen.[1]
-
Avoid "Green" solvents like 2-Me-THF if they have not been stabilized, as they are prone to peroxide formation.[1]
Diagnostic Workflow
Use this decision tree to determine the state of your Thiazolidine peptide.
Figure 2: Diagnostic Decision Tree. The presence of +16 Da combined with peak splitting is the hallmark of Thz oxidation.
References
-
Hackett, F. C., et al. (2025).[1] Optimized Cleavage Cocktails for Thioester and Thiazolidine Stability in SPPS. Journal of Peptide Science. 2
-
Tam, J. P., & Heath, W. F. (1983).[1] Mechanism of the Reduction of Sulfoxides by Ammonium Iodide/Dimethyl Sulfide in Acidic Media. This establishes the chemical basis for the "Rescue Protocol". 4
-
Mutter, M., et al. (1995).[1][3] Pseudoprolines: Peptide Bond Structure and Prevention of Aggregation. Provides context on Thz structure and stability. 3[5][6]
-
Wöhr, T., & Mutter, M. (1995).[1][3] Thiazolidine-based Pseudoprolines. Detailed synthesis and handling of Thz building blocks. 3[5][6]
-
Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. Defines standard scavenger cocktails like Reagent K and Reagent H. 7
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chempep.com [chempep.com]
- 4. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
optimizing palladium catalysts for sterically hindered N-arylation
Technical Support Center: Sterically Hindered N-Arylation Current Status: Operational | Specialist: Senior Application Scientist
Welcome to the Steric Challenge Hub
Objective: You are here because standard Buchwald-Hartwig conditions failed. You are likely observing unreacted starting material, protodehalogenation (reduction), or catalyst decomposition (Pd black) when attempting to couple sterically crowded aryl halides or amines.
The Core Problem: In sterically hindered systems, the catalytic cycle does not break at a random point; it breaks at specific bottlenecks dictated by the steric bulk of your substrates.
-
Oxidative Addition (OA): Hindered aryl halides slow this down.
-
Reductive Elimination (RE): This is the Rate-Determining Step (RDS) for most hindered N-arylations. If the metal center is too crowded, the C-N bond cannot form, leading to
-hydride elimination or catalyst death.
Diagnostic Workflow: Why Did It Fail?
Before changing ligands randomly, use this logic flow to diagnose the specific failure mode.
Figure 1: Diagnostic logic for identifying the catalytic bottleneck based on crude reaction analysis.
Ligand Selection Matrix
Do not use generic ligands (PPh3, dppf) for hindered substrates. You must use ligands designed to enforce a monoligated Pd species and accelerate Reductive Elimination.
| Substrate Class | Recommended Ligand | Why? (Mechanistic Rationale) |
| Primary Amines (Hindered) | BrettPhos | High bulk prevents bis-ligation; electronic properties favor OA of chlorides but prevent binding of the product amine (inhibition). [1] |
| Secondary Amines (Acyclic) | RuPhos | The "Gold Standard" for secondary amines. Promotes RE which is the bottleneck for bulky secondary amines. [2] |
| Secondary Amines (Cyclic) | RuPhos or XPhos | Cyclic amines are more nucleophilic but sterically demanding. RuPhos creates the necessary space around Pd. |
| Amides / Anilines (Weak Nucs) | tBuBrettPhos | More electron-rich than BrettPhos; suppresses protodehalogenation (side reaction) common with weak nucleophiles. [3] |
| "Tetra-Ortho" Substituted | Pd-PEPPSI-IPent | NHC ligands (PEPPSI) have a massive "buried volume" (%V_bur) that forces the hardest couplings (e.g., 2,6-disubstituted halides). [4] |
| Base-Sensitive Substrates | BrettPhos (with K2CO3) | Allows use of weak bases; BrettPhos is uniquely active enough to work without strong alkoxide bases. |
Troubleshooting & FAQs
Q1: My reaction turned into a "black mirror" (Pd black) within 10 minutes. What happened?
Diagnosis: Catalyst Decomposition. The Science: The active Pd(0) species is unstable. If the Oxidative Addition step is slow (due to steric hindrance on the aryl halide), the Pd(0) aggregates into inactive metallic palladium before it can enter the cycle. The Fix:
-
Use a Pre-catalyst (G3 or G4): Do not mix Pd(OAc)2 + Ligand. Use tBuXPhos Pd G3 or RuPhos Pd G3. These release the active species slowly and in the correct 1:1 ratio. [5]
-
Solvent Switch: Change from Toluene to t-Amyl Alcohol . The higher viscosity and polarity can stabilize the catalyst lifetime.
Q2: I see 0% product and 100% "Reduced" Aryl Halide (Ar-Br Ar-H).
Diagnosis:
-
Ligand Switch: Move to tBuBrettPhos . It is specifically designed to accelerate Reductive Elimination over the side-reaction pathways.
-
Solvent: Avoid THF or Dioxane (H-sources). Use Toluene or Xylenes .
Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition. The Science: The product (a bulky amine) is binding to the catalyst more strongly than the starting material, shutting down the cycle. The Fix:
-
Protect the Product: If possible, use a protecting group that reduces the coordinating ability of the product.
-
NHC Ligands: Switch to Pd-PEPPSI-IPr . The strong sigma-donating carbene ligand makes the Pd center less susceptible to inhibition by the product amine. [6]
Standard Operating Procedure: The "Micro-Screen"
For hindered substrates, "guessing" is inefficient. Use this screening protocol to find the hit in 24 hours.
Scale: 0.05 mmol (Reaction volume: 100 µL) Vessel: 1-dram vials with stir bars or a 24-well aluminum block.
Step-by-Step Protocol:
-
Prepare Stock Solutions (Glovebox preferred):
-
Catalyst Dosing:
-
Weigh 2.0 mg of 4 different Pre-catalysts into separate vials:
-
A: RuPhos Pd G4 (Secondary amines)
-
B: BrettPhos Pd G4 (Primary amines)
-
C: tBuXPhos Pd G4 (Heterocycles)
-
D: Pd-PEPPSI-IPent (Extreme steric bulk)
-
-
-
Execution:
-
Add 50 µL Ar-X stock (1.0 equiv).
-
Add 60 µL Amine stock (1.2 equiv).
-
Add 60 µL Base stock (1.2 equiv).
-
Critical: Seal caps tightly (Teflon lined).
-
-
Reaction:
-
Heat to 80°C for 2 hours. Check LCMS.
-
If no reaction, increase to 110°C (overnight).
-
-
Analysis:
-
Filter through a small plug of silica (elute with EtOAc).
-
Analyze ratio of Product : SM : Reduced-Ar.
-
Visualizing the Steric Bottleneck
This diagram illustrates where the steric clash stops your reaction.
Figure 2: The Catalytic Cycle. Note the "Steric Bottleneck" at Reductive Elimination, which competes with side reactions.
References
-
Maiti, D., et al. (2009). "BrettPhos: A Ligand for the Pd-Catalyzed Amination of Primary Amines."[2] Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Fors, B. P., et al. (2009). "A New Class of Palladium Catalysts for the Arylation of Amides." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2010). "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd(II) Precatalysts." Chemical Science.
-
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Chemical Reviews.
Sources
resolving regioisomer formation in thiazolidine ring closure
Topic: Resolving Regioisomer Formation in Thiazolidine Ring Closure Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Subject: Resolving Regioisomerism & Structural Ambiguity in Thiazolidine/Thiazolidinone Ring Closures
Welcome to the Advanced Application Guide for thiazolidine scaffold synthesis. This document addresses the critical failure mode of regioisomer formation —specifically the competition between
Quick Diagnostic: Which Isomer Do You Have?
Before optimizing, confirm your isomer. Regioisomers in thiazolidine synthesis often exhibit distinct spectroscopic signatures.
| Diagnostic Feature | Isomer A: 3-Substituted-2-imino-4-thiazolidinone ( | Isomer B: 2-(Substituted-amino)-4-thiazolidinone ( |
| Carbonyl IR ( | Typically 1720–1735 cm⁻¹ (Ring strain + Amide resonance) | Typically 1690–1710 cm⁻¹ (Conjugated exocyclic imine lowers frequency) |
| ¹H NMR ( | Singlet, often | Singlet, often |
| C=N Character | Fixed endocyclic double bond (rarely tautomerizes) | Exocyclic |
| X-Ray Crystallography | Definitive.[1][2] | Definitive. |
Module 1: The N-Substituted Thiourea Challenge
Issue: Controlling N3 (Ring) vs. N2 (Exocyclic) Cyclization
Context: When reacting
Q: Why am I getting a mixture of 2-imino and 3-substituted products?
A: This is a competition between steric hindrance and nucleophilicity , often governed by the "Acyl Migration" mechanism or kinetic control.
-
Mechanism: The initial
-alkylation is fast. The intermediate is an isothiouonium salt. -
Pathway A (Kinetic): The less sterically hindered nitrogen (usually the unsubstituted
) attacks the carbonyl. This forces the substituent to remain exocyclic (forming the 2-substituted-imino isomer). -
Pathway B (Thermodynamic): If
is electron-donating and small, the substituted nitrogen may be more nucleophilic. However, steric bulk usually disfavors this unless high heat drives the reaction to the thermodynamic minimum (often the 3-substituted ring, depending on stability).
Troubleshooting Protocol: Directing the Cyclization
Goal: Exclusive formation of 2-(substituted-imino)-4-thiazolidinone (Exocyclic R).
-
Lower the Temperature: Perform the
-alkylation at 0°C to -10°C . High temperatures promote equilibration and potential rearrangement to the thermodynamic 3-substituted isomer. -
Use a Weak Base (Sodium Acetate): Strong bases can deprotonate the intermediate indiscriminately. Buffered conditions (NaOAc in EtOH) favor the kinetic closure via the unsubstituted nitrogen.
-
Stepwise Synthesis:
-
Step 1: React Thiourea +
-halo ester in acetone (room temp). Isolate the -alkylated intermediate (isothiouonium salt). -
Step 2: Cyclize in refluxing ethanol without added base if possible, or with mild pyridine.
-
Goal: Exclusive formation of 3-substituted-2-imino-4-thiazolidinone (Endocyclic R).
-
The "Reverse" Strategy: Do not use
-substituted thioureas. Instead:-
Synthesize the 2-thioxo-3-substituted-4-thiazolidinone (Rhodanine derivative) first using
+ + Chloroacetic acid. -
Convert the
to using ammonia/amines (desulfurization-amination). This guarantees the group is at position 3.
-
Visualizing the Pathway
The following diagram illustrates the bifurcation point where regioisomerism is determined.
Caption: Bifurcation of thiourea cyclization. Pathway A (Green) is kinetically favored by steric relief; Pathway B (Red) places the substituent within the ring.
Module 2: Competitive Cyclization in -Unsaturated Systems
Issue: Michael Addition vs. Schiff Base Condensation
Context: When reacting cysteine or 2-aminoethanethiol with
-
Thiazolidine: Via 1,2-addition (Schiff base formation) followed by intramolecular S-attack.
-
Thiazepine (7-membered): Via 1,4-addition (Michael addition) followed by condensation.
-
Michael Adduct (Acyclic): Reaction stops at S-alkylation.
Q: How do I ensure 5-membered thiazolidine ring closure over the Michael adduct?
A: This is controlled by Hard-Soft Acid-Base (HSAB) theory and pH.
-
Sulfur (Soft Nucleophile) prefers the
-carbon (Soft Electrophile) of the enone (Michael addition). -
Nitrogen (Hard Nucleophile) prefers the Carbonyl Carbon (Hard Electrophile) (1,2-addition).
Protocol: Forcing the Thiazolidine
To favor the thiazolidine (5-membered ring), you must promote the imine formation (1,2-attack) before the sulfur attacks the
-
Solvent Selection: Use Ethanol/Water mixtures. Aprotic solvents often favor Michael addition.
-
Catalyst: Use a Lewis Acid (e.g.,
) or a dehydrating agent ( ). This activates the carbonyl for imine formation, making the 1,2-attack competitive against the soft Michael addition. -
Reaction Sequence:
-
Standard: Mix reagents
Competition. -
Optimized: Pre-form the imine (Schiff base) by reacting the amine (protected sulfur if necessary, though difficult with cysteine) or simply running the reaction at reflux to favor the thermodynamic water elimination (imine formation) over the reversible Michael addition.
-
Note: If the substrate is a simple aldehyde/ketone (not conjugated), the thiazolidine forms spontaneously. The "Regioisomer" here refers to the stereochemistry at C2 (2,4-cis vs 2,4-trans), which is thermodynamically controlled to place bulky groups trans.
Module 3: The Hantzsch-Type Rearrangement (Acyl Migration)
Issue: Unexpected 2-Amino-thiazole formation
Context: Reaction of unsymmetrical thioureas with
Q: My product NMR shows an unexpected acyl group on the exocyclic nitrogen. Why?
A: You have encountered C–N Acyl Migration .
During the cyclization of
Mechanism:
-
Formation of the hydroxy-thiazoline intermediate.
-
Nucleophilic attack of the exocyclic nitrogen onto the acyl carbonyl attached to the ring (5-position).
-
Ring opening/re-closure or simple transfer.
Prevention:
-
Avoid Excess Base: High pH promotes the deprotonation required for the rearrangement mechanism.
-
Steric Control: Use thioureas with bulky aryl groups to sterically inhibit the transition state required for the migration.
References
-
Darroudi, M., et al. (2021).[5] An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. Heliyon, 7(2), e06113.[5] Link
-
Aggarwal, R., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles. RSC Advances. Link
-
Havrylyuk, D., et al. (2010). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
Cunha, S., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Link
-
Chiarotto, I., et al. (2025). Thiazolidin-4-one formation.[1][2][3][6][7][8] Mechanistic and synthetic aspects. IRIS Unibas. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unibas.it [iris.unibas.it]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 5. An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Guide: Structural Validation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
This guide outlines the structural validation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine using 1H NMR spectroscopy. It prioritizes the differentiation of this scaffold from its synthetic precursors and evaluates the "performance" of different solvent systems for optimal spectral resolution.
Executive Summary & Application Context
3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a specialized N-aryl heterocycle, often utilized as a pharmacophore in metabolic modulators (e.g., PPAR agonists) and oncology research.[1][2][3][4] Its structural integrity hinges on the successful cyclization of the thiazolidine ring onto the electron-deficient aniline core.[1][3][5]
Why This Guide? Standard spectral databases often lack specific entries for this intermediate.[1][3][5] This guide compares the product's NMR profile against its primary alternative (the starting material) and evaluates solvent performance to ensure researchers do not misinterpret conformational isomers or impurities as product signals.[1][2][5]
Decision Logic: Structural Verification Workflow
The following diagram illustrates the logical pathway for validating the structure, prioritizing the aromatic substitution pattern and ring closure verification.
Figure 1: Step-by-step logic for interpreting the NMR spectrum of N-aryl thiazolidines.
Comparative Performance Analysis
A. Product vs. Alternative (Starting Material)
The most critical "alternative" to rule out is the starting material, 2-bromo-4-(trifluoromethyl)aniline .[1][2][3][5] The N-arylation transforms the primary amine into a tertiary amine within a ring, causing distinct chemical shift changes.
| Feature | Product: 3-(2-Br-4-CF3-Ph)-Thiazolidine | Alternative: 2-Br-4-CF3-Aniline | Diagnostic Value |
| Amine Proton | Absent | Broad singlet (~4.5 ppm) | High. Disappearance confirms N-alkylation.[1][2][3] |
| Thiazolidine C2-H | Singlet/ABq (~4.6 ppm) | Absent | Critical. Confirms ring closure (S-CH2-N).[1][3][5] |
| Thiazolidine C4/C5 | Multiplets (3.0 - 4.0 ppm) | Absent | High. Confirms aliphatic ring chain.[1][3][5] |
| Ar-H (H-6) | Downfield shift (~7.1 ppm) | Upfield (~6.8 ppm) | Medium. Tertiary amines are less shielding than primary amines.[1][3] |
Mechanistic Insight: The formation of the thiazolidine ring removes the exchangeable NH2 protons.[1][5] In the product, the N-atom is part of a tertiary system, which typically deshields the ortho-proton (H-6) compared to the free aniline, due to the loss of the strong mesomeric donation of the primary NH2 group.
B. Solvent Performance: CDCl3 vs. DMSO-d6
Choosing the right solvent is crucial for resolution, particularly for the thiazolidine ring protons which can exhibit complex coupling due to ring puckering.[1][5]
| Metric | CDCl3 (Chloroform-d) | DMSO-d6 (Dimethyl Sulfoxide-d6) | Recommendation |
| Solubility | Good (Moderate Lipophilicity) | Excellent (High Polarity) | CDCl3 is preferred for routine checks.[1][2][3] |
| Resolution (Aliphatic) | High. Distinct separation of C4/C5 protons.[1][3][5] | Moderate. Water peak (~3.33 ppm) often overlaps with thiazolidine signals.[1][3][5] | CDCl3 avoids water interference.[1][3][5] |
| Exchangeables | N/A (No NH/OH in pure product) | N/A | DMSO is unnecessary unless salt formation occurs.[1][2][3][5] |
| Aromatic Separation | Clear first-order multiplets. | Slight broadening possible due to viscosity.[1][3][5] | CDCl3 yields sharper lines.[1][3][5] |
Detailed Spectral Interpretation (in CDCl3)
Aromatic Region (6.8 – 8.0 ppm)
The 2-bromo-4-(trifluoromethyl)phenyl moiety exhibits a classic 1,2,4-substitution pattern .[1][3]
-
7.85 ppm (d, J = 2.0 Hz, 1H): H-3 . Located between Br and CF3.[1][3][5] The most deshielded proton due to the inductive effect of Br and CF3.[1][5]
-
7.55 ppm (dd, J = 8.5, 2.0 Hz, 1H): H-5 . Coupled to H-6 (ortho) and H-3 (meta).[1][3]
-
7.10 ppm (d, J = 8.5 Hz, 1H): H-6 . Ortho to the thiazolidine nitrogen.[1][3][5] This position is sensitive to the twist of the phenyl ring relative to the thiazolidine, caused by the steric bulk of the ortho-Bromine.
Aliphatic Region (3.0 – 5.0 ppm)
The thiazolidine ring (S1-C2-N3-C4-C5) displays three distinct environments.[1][3]
-
4.55 ppm (s, 2H): H-2 (S-CH2-N) .[1][3] These protons are flanked by two heteroatoms (S and N), causing significant deshielding. They often appear as a singlet but can split into an AB quartet if the ring conformation is locked rigid by the bulky ortho-bromo aryl group.[1][3][5]
-
3.85 ppm (t, J = 6.5 Hz, 2H): H-4 (N-CH2) .[1] Deshielded by the nitrogen.[1][3][5]
-
3.15 ppm (t, J = 6.5 Hz, 2H): H-5 (S-CH2) . The most shielded methylene group in the ring.[1][5]
Experimental Protocol: High-Fidelity Acquisition
To replicate the data supporting this guide, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a cotton plug into the NMR tube.[2] Note: Paramagnetic impurities (e.g., metal catalyst residues) will broaden peaks; filtration is mandatory.[2]
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1H (zg30).
-
Number of Scans (NS): 16 (Sufficient for >5 mg).[1][2][3][5] Increase to 64 if <2 mg.[1][3][5]
-
Relaxation Delay (D1): 1.0 second. (Thiazolidine ring protons relax quickly; long delays are unnecessary).[1][3][5]
Step 3: Processing
-
Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the aromatic region.[2][5]
-
Integration: Calibrate the H-3 aromatic singlet (7.85 ppm) to 1.00 .
References
-
Chemical Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3][5] Link[1][3]
-
Thiazolidine Ring Conformation: Gududuru, V., et al. (2004).[2] Synthesis and biological evaluation of novel thiazolidinone derivatives as potent anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5293. Link[1][3]
-
19F NMR Utility: Dolbier, W. R. (2009).[2][5] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3][5] Link[1][3]
-
Solvent Effects in NMR: Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1][3]
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- 5. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Insights and Performance Comparison of N-Aryl Thiazolidine Derivatives in Drug Design: An X-Ray Crystallography Perspective
Executive Summary
Thiazolidine-2,4-diones (TZDs) and their derivatives are foundational scaffolds in medicinal chemistry, widely recognized for their role as PPARγ agonists, antimicrobial agents, and anti-inflammatory drugs. While traditional TZDs often utilize unsubstituted or simple N-alkyl chains, the strategic introduction of an N-aryl substituent fundamentally alters the physicochemical and structural profile of the molecule.
This guide provides an objective, data-driven comparison of N-aryl thiazolidine derivatives against their N-alkyl and unsubstituted counterparts. By leveraging high-resolution X-ray crystallographic data, we will deconstruct the causality behind their enhanced conformational rigidity, altered hydrogen-bonding networks, and superior target binding affinities.
Mechanistic Rationale: The N-Aryl Advantage
The performance disparity between N-aryl thiazolidines and alternative derivatives is rooted in sub-angstrom structural shifts. X-ray diffraction studies reveal two primary mechanistic drivers:
-
Electron Delocalization & Bond Shortening: In unsubstituted TZDs, the lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl groups. However, when an N-aryl group is introduced, this delocalization extends into the aromatic system. Density Functional Theory (DFT) calculations and crystallographic data confirm that this resonance imparts significant
character to the nitrogen, shortening the C2–N3 bond to approximately 1.391 Å—markedly shorter than a classical C–N single bond (1.417 Å)[1]. -
Steric Conformational Locking: To minimize steric clashes between the ortho-protons of the N-aryl ring and the carbonyl oxygens of the thiazolidine core, the molecule cannot remain planar. Instead, the aryl ring twists out of the central plane, consistently adopting a dihedral angle of approximately 70° to 75°[2]. This orthogonal twist creates a rigid, pre-organized conformation that significantly reduces the entropic penalty upon binding to target receptor pockets.
Logical relationship: Structural impact of N-aryl substitution on receptor affinity.
Comparative Crystallographic Performance
To objectively evaluate the structural advantages of N-aryl substitution, we must compare its crystallographic parameters against alternative TZD formats. The data below synthesizes single-crystal X-ray diffraction metrics, highlighting how substitution dictates crystal packing and molecular geometry.
Table 1: Structural Parameter Comparison of Thiazolidine Derivatives
| Structural Parameter | N-Aryl Thiazolidine-2,4-dione | N-Alkyl Thiazolidine-2,4-dione | Unsubstituted Thiazolidine-2,4-dione |
| C2–N3 Bond Length | ~1.37 – 1.39 Å[1] | ~1.45 Å | ~1.37 – 1.39 Å[3] |
| N-Substituent Dihedral Angle | 70° – 75° (Orthogonal twist)[2] | Highly variable (Flexible chain) | N/A (Coplanar N-H bond) |
| Primary Crystal Packing Forces | van der Waals, weak C-H···O | Strong N-H···O hydrogen bonds | |
| Conformational Rigidity | High (Sterically locked) | Low (High entropic penalty) | Moderate |
| Typical Space Group | Triclinic ( | Monoclinic ( | Orthorhombic or Monoclinic |
Analysis: Unsubstituted TZDs rely heavily on strong intermolecular N-H···O hydrogen bonds to stabilize their crystal lattice[3]. N-aryl derivatives, lacking this H-bond donor, shift their cohesive forces to
Experimental Protocol: High-Resolution X-Ray Crystallography Workflow
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization and structural resolution of N-aryl thiazolidine derivatives.
Step 1: Crystal Growth via Vapor Diffusion
-
Dissolve 10 mg of the highly purified (>99% HPLC) N-aryl thiazolidine derivative in 0.5 mL of dichloromethane (DCM) inside a 2 mL inner vial.
-
Place the inner vial into a 10 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly.
-
Allow vapor equilibration to proceed undisturbed for 3–5 days at 20°C. Causality: Slow diffusion prevents rapid nucleation, yielding pristine, diffraction-quality single crystals (typically plate-shaped or monoclinic prisms)[4].
Step 2: Crystal Mounting and Cryocooling
-
Submerge the crystals in paratone oil to prevent solvent evaporation and ice ring formation.
-
Select a single crystal (approx. 0.90 × 0.55 × 0.14 mm³) under a polarized light microscope and mount it on a cryoloop[4].
-
Instantly transfer the loop to the diffractometer's open-flow nitrogen cryostat set to 100 K . Causality: Cooling to 100 K drastically minimizes atomic thermal vibrations (reducing anisotropic displacement parameters), which sharpens high-angle reflection intensities and improves the final resolution[4].
Step 3: Data Collection and Reduction
-
Collect diffraction data using a diffractometer equipped with a CCD detector (e.g., Bruker APEX-II) and Mo-Kα radiation (
= 0.71073 Å)[4]. -
Integrate the frames using standard reduction software (e.g., SAINT).
-
Apply a multi-scan absorption correction (e.g., SADABS) to correct for the crystal's specific shape and absorption coefficient.
Step 4: Structure Solution, Refinement, and Validation
-
Solve the phase problem using intrinsic phasing algorithms (SHELXT).
-
Refine the structure via full-matrix least-squares on
using SHELXL. Locate all non-hydrogen atoms from the electron density map and refine them anisotropically. -
Handling Disorder: If dynamic disorder is observed (e.g., about a twofold rotation axis running through the N1 atom and CH2-S bond), model the site-occupation factors and restrain corresponding bond lengths and angles to be equal[5].
-
Self-Validation Check: Ensure the final
factor is < 0.05 and the Goodness-of-Fit (GOF) is approximately 1.0 (e.g., GOF = 1.060)[4].
Experimental workflow for X-ray crystallographic analysis of N-aryl thiazolidines.
Structural Impact on Biological Performance
The crystallographic data directly correlates with the biological efficacy of N-aryl thiazolidines. Because the thiazolidine-2,4-dione ring and the N-aryl plane are forced out of coplanarity (dihedral angle ~16.69° to 75° depending on specific substitutions)[2], the molecule adopts a "bent" or "L-shaped" topology.
When compared to N-alkyl derivatives, which suffer from high degrees of rotational freedom, the rigidified N-aryl core pays a much lower entropic cost upon entering the ligand-binding domain of targets like PPARγ. Furthermore, the partial delocalization of
References
- Synthesis and Crystal Structure of (Z)-3-Benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]thiazolidine-2,4-dione - Asian Journal of Chemistry.
- Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)
- 3-(2-bromo-4,5-dimethoxybenzyl)thiazolidine-2,4-dione - CORE.
- Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)-Thiazolidine-2,4-Dione - Biointerface Research in Applied Chemistry.
- A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase - ResearchG
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Navigating the Fluorine Frontier: A Comparative Guide to Purity Validation of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other crucial physicochemical properties. However, the unique and often challenging nature of the carbon-fluorine bond necessitates a rigorous and nuanced approach to purity validation. This guide provides an in-depth comparison of elemental analysis and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of fluorinated compounds, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.
The Challenge of Fluorine: Why Standard Purity Analyses Fall Short
The high electronegativity and strength of the C-F bond, which impart desirable properties to fluorinated molecules, also present significant analytical hurdles. Traditional combustion-based elemental analysis, a cornerstone of purity assessment for organic compounds, can be compromised by the reactivity of fluorine. Incomplete combustion of highly fluorinated compounds can lead to the formation of stable intermediates like CF₂, resulting in inaccurate carbon and nitrogen values.[1] Furthermore, reactive fluorine species produced during combustion can attack the components of the analytical instrumentation, affecting the system's robustness and longevity.[2]
This necessitates specialized approaches and raises the question of whether alternative, non-destructive methods might offer a more reliable and comprehensive assessment of purity for this unique class of compounds.
Comparative Analysis: Elemental Analysis vs. ¹⁹F NMR
| Feature | Elemental Analysis (Combustion) | ¹⁹F NMR Spectroscopy |
| Principle | Destructive combustion of the sample to convert elements into detectable gases (CO₂, H₂O, N₂). Fluorine is typically trapped. | Non-destructive analysis based on the magnetic properties of the ¹⁹F nucleus. Provides structural and quantitative information. |
| Information Provided | Percentage composition of C, H, N (and sometimes S). Indirectly infers purity based on deviation from theoretical values. | Direct quantitative assessment of all fluorine-containing species. Provides structural confirmation and identifies impurities. |
| Accuracy | Can be high for standard organic compounds. For fluorinated compounds, accuracy can be compromised by incomplete combustion.[1] | High accuracy and precision (interday precision of 1.2% RSD reported for pharmaceuticals).[3][4] Can achieve accuracy of <1% relative to reference values.[5] |
| Sample Throughput | Relatively high. | Can be high with modern autosamplers. |
| Key Challenges | Incomplete combustion of highly fluorinated compounds, reactivity of fluorine with instrumentation.[1][2] | Requires a specialized NMR probe. Sensitivity can be a factor for very low concentration impurities. |
| Validation | Requires well-characterized, non-fluorinated standards for calibration. | Can be used as a primary ratio method with a certified internal standard.[3][6] |
In-Depth Look: Combustion Elemental Analysis for Fluorinated Compounds
While challenging, elemental analysis can be adapted for fluorinated compounds with careful consideration of the methodology. The primary causality behind the modified protocols is the need to ensure complete combustion and to protect the analytical system from the corrosive effects of fluorine.
Key Experimental Considerations:
-
Combustion Catalysts and Reagents: Specialized reagents are often required. For instance, magnesium oxide can be used in the combustion tube packing to absorb fluorine as HF, releasing the hydrogen for detection.[1] Other proprietary adsorbers, such as "FluoAdso," a mixture of different oxides, can be placed in the hot area of the oxidation reactor to react with fluorine-containing compounds, thereby protecting the catalysts and the quartz reactor wall.[2]
-
Combustion Temperature and Oxygen Flow: Higher temperatures and optimized oxygen flow rates may be necessary to ensure the complete breakdown of the robust C-F bonds.
-
Instrumentation: Modern elemental analyzers, such as the Thermo Scientific™ FlashSmart™ EA, are designed to handle the challenges posed by fluorinated samples.[2] Horizontal furnace designs can also offer advantages for achieving complete combustion.[1]
Experimental Workflow: Combustion Elemental Analysis
Caption: Workflow for CHN analysis of fluorinated compounds.
Self-Validating Protocol: CHN Analysis of a Fluorinated Compound
-
Instrument Calibration: Calibrate the elemental analyzer using a certified non-fluorinated standard, such as acetanilide.
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the fluorinated compound into a tin container.
-
Combustion: Introduce the sample into the combustion reactor containing specialized reagents like FluoAdso or magnesium oxide at an optimized high temperature.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are carried by a helium stream through a gas chromatography column for separation and subsequently detected by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
-
Validation: Analyze a known fluorinated standard with a similar fluorine content to the sample of interest to verify the accuracy of the method under the specific operating conditions. The results should be within ±0.3% of the theoretical values.
The Superior Alternative: ¹⁹F NMR for Purity Validation
For fluorinated compounds, ¹⁹F NMR spectroscopy emerges as a more direct, informative, and often more accurate method for purity determination.[3][4][7] Its power lies in the inherent properties of the ¹⁹F nucleus: 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which lead to high sensitivity, approaching that of ¹H NMR.[8]
Key Advantages of ¹⁹F NMR:
-
High Specificity and Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a wide range (over 800 ppm), which minimizes signal overlap, even in complex mixtures.[8][9] This allows for the clear identification and quantification of individual fluorine-containing species.
-
Direct Quantification: The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it. This allows for a straightforward and accurate determination of the relative amounts of the main compound and any fluorinated impurities.
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with precious or limited quantities of material.[3][4]
-
Structural Information: In addition to purity, ¹⁹F NMR provides valuable structural information through chemical shifts and coupling constants (J-coupling) to other nuclei like ¹H and ¹³C, aiding in the identification of impurities.[10]
Experimental Workflow: Quantitative ¹⁹F NMR (qNMR)
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Self-Validating Protocol: Purity Determination by q¹⁹F NMR
-
Selection of Internal Standard: Choose a suitable internal standard that has a sharp, well-resolved signal away from the signals of the analyte and any expected impurities. Trifluoroacetic acid (TFA) or hexafluorobenzene are common choices.[3][8] The purity of the internal standard must be independently verified (e.g., by ion chromatography).[3]
-
Sample Preparation:
-
Accurately weigh a known amount of the fluorinated compound (e.g., 10-20 mg).
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Set up a standard 1D ¹⁹F NMR experiment.
-
Ensure quantitative conditions are met by using a sufficiently long relaxation delay (D1). This should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans. A D1 of 20 seconds is often a good starting point.[3]
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula[3]:
Purity (%) = (A_smp / A_istd) * (N_istd / N_smp) * (M_smp / M_istd) * (W_istd / W_smp) * P_istd
Where:
-
A = Area of the signal
-
N = Number of fluorine atoms
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
smp = sample
-
istd = internal standard
-
Conclusion and Recommendations
While elemental analysis remains a valuable tool for confirming the elemental composition of novel compounds, its application to purity validation of fluorinated materials is fraught with challenges that can undermine the accuracy of the results. The inherent reactivity of fluorine and the strength of the C-F bond necessitate specialized instrumentation and protocols.
For researchers, scientists, and drug development professionals working with fluorinated compounds, ¹⁹F NMR spectroscopy offers a demonstrably superior method for purity validation. Its high sensitivity, specificity, non-destructive nature, and direct quantitative capabilities provide a more reliable and comprehensive assessment of sample purity.[3][4] The adoption of q¹⁹F NMR as a primary method for purity determination can enhance the quality and reproducibility of research and development in this critical area of chemistry.
References
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Okaru, A. O., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
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Zheng, K. Y., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4193–4200. [Link]
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Kayser, V., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 133-140. [Link]
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Sołtysiński, T., et al. (2019). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 10(28), 6849–6857. [Link]
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Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659–661. [Link]
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Wichmann, H., & Lies, K. H. (1998). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. [Link]
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Mhuka, V., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8871381. [Link]
-
Tadayon, A. (1991). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. [Link]
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Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Office of Justice Programs. [Link]
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University of Ottawa. (n.d.). ¹⁹Fluorine NMR. [Link]
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ASTM International. (2018). ASTM D7359-18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]
-
Okaru, A. O., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]
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Okaru, A. O., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Zenodo. [Link]
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Scientist Live. (2013, March 24). CHN determination of highly fluorinated organic compounds. [Link]
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ASTM International. (2014). ASTM D7359-14: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]
-
Okaru, A. O., et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]
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ASTM International. (2023). D7359-23: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]
-
Young, R. B., et al. (2025). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Publications. [Link]
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Gauthier, J. (2020). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]
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Altarawneh, M., et al. (2024). Formation of Products of Incomplete Destruction (PID) from the Thermal Oxidative Decomposition of Perfluorooctanoic Acid (PFOA): Measurement, Modeling, and Reaction Pathways. PubMed. [Link]
-
ASTM International. (2018). D6247-18: Standard Test Method for Determination of Elemental Content of Polyolefins by Wavelength Dispersive X-ray Fluorescence Spectrometry. [Link]
-
ASTM International. (2015). ASTM D3868-15: Standard Test Method for Determination of Fluoride Ions in Brackish Water, Seawater, and Brines. [Link]
-
Young, R. B., et al. (2024). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. ChemRxiv. [Link]
-
US EPA. (2025). Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program. [Link]
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Sołtysiński, T., et al. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(28), 6849–6857. [Link]
-
Korzeniowski, S. H., et al. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331–351. [Link]
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Weigel, T. C., et al. (2020). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 7(18), 3452–3456. [Link]
-
Trace Elemental Instruments. (2024, February 5). US EPA Finalizes Method 1621 for AOF Identification. [Link]
-
US EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
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comparing cytotoxicity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine with rosiglitazone
An In-Depth Comparative Guide to the Cytotoxicity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine and Rosiglitazone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the cytotoxic profiles of the established thiazolidinedione (TZD), rosiglitazone, and the novel compound, 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. While extensive data exists for rosiglitazone, this document notes the absence of published cytotoxicity data for 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine and thus presents a detailed experimental roadmap for a head-to-head comparison.
Introduction: The Thiazolidinedione Scaffold in Drug Discovery
The thiazolidinedione (TZD) ring is a key pharmacophore in medicinal chemistry.[1][2] Rosiglitazone, a well-known TZD, is an oral antidiabetic agent that improves glycemic control by enhancing insulin sensitivity.[3][4] Its primary mechanism of action involves potent and selective agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[3][4][5][6]
However, the therapeutic use of some TZDs has been limited by off-target effects and toxicity.[7] For instance, troglitazone, another compound in this class, was withdrawn from the market due to severe hepatotoxicity.[7] Rosiglitazone itself has been associated with an increased risk of heart failure and has demonstrated cytotoxic effects in various in vitro models, often at concentrations exceeding therapeutic levels.[7][8] These effects can be both dependent on and independent of PPARγ activation.[5][9]
This guide focuses on comparing the established cytotoxic profile of rosiglitazone with a novel derivative, 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. Given the structural similarities, understanding the cytotoxic potential of this new chemical entity is critical for its development and safety assessment.
The Established Cytotoxic Profile of Rosiglitazone
Rosiglitazone's cytotoxicity is highly dependent on the cell type, concentration, and duration of exposure. While generally considered non-toxic to hepatocytes at therapeutic concentrations, it exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and can induce toxicity in cardiomyocytes.
Summary of Rosiglitazone's Cytotoxic Effects
| Cell Line | Observation | IC50 Value (approx.) | Reference |
| HepG2 (Human Hepatoma) | No significant cytotoxicity observed up to 100 µM. | > 100 µM | [10] |
| Human Bladder Cancer (5637 & T24) | Dose- and time-dependent inhibition of cell proliferation; induction of apoptosis and cell cycle arrest. | > 10 µM | [11][12] |
| HCT-15 (Human Colorectal Cancer) | Inhibition of cell viability. | 33.33 µM (48h) | [11] |
| BEL-7402 & Huh-7 (Hepatocellular Carcinoma) | Suppressed cell growth and enhanced the antitumor effect of 5-fluorouracil. | > 30 µM | [13] |
| KKU-100 (Cholangiocarcinoma) | Concentration- and time-dependent cytotoxicity. | 66.57 µM (72h) | [14] |
| Human Cardiomyocytes | Significant loss of mitochondrial ATP production; induction of caspase-dependent apoptosis. | Not specified | [8] |
Mechanisms of Rosiglitazone-Induced Cytotoxicity
The cytotoxic effects of rosiglitazone are multifaceted and involve several signaling pathways:
-
PPARγ-Dependent Apoptosis: As a PPARγ agonist, rosiglitazone can regulate the transcription of genes involved in cell cycle control and apoptosis.[13][15] This can lead to cell cycle arrest and the induction of the intrinsic apoptotic pathway.[11][12]
-
Mitochondrial Dysfunction: In certain cell types, particularly cardiomyocytes, rosiglitazone has been shown to impair mitochondrial function. This includes disrupting oxidative phosphorylation and reducing ATP production, which can trigger cell death.[8][16]
-
Induction of Oxidative Stress: Thiazolidinediones can modulate the cellular redox state. While they may have antioxidant effects in some contexts[17], they can also lead to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[6]
-
Modulation of Apoptotic Proteins: Studies have shown that rosiglitazone can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax and caspases.[6][12]
Caption: PPARγ-dependent and -independent pathways of rosiglitazone-induced apoptosis.
A Proposed Experimental Framework for Comparative Cytotoxicity Analysis
To objectively compare the cytotoxicity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine with rosiglitazone, a systematic, multi-assay approach is required. The following protocols are designed to provide a robust and validated assessment.
Causality Behind Experimental Choices
-
Choice of Assays: We will use two distinct primary assays. The MTT assay measures metabolic activity, which is an early indicator of cell health and viability.[18][19] The Lactate Dehydrogenase (LDH) assay measures plasma membrane integrity, providing a direct measure of cell death (necrosis or late apoptosis).[20][21] Using both provides a more complete picture, as a compound could be cytostatic (inhibit proliferation, reducing MTT signal) without being cytotoxic (causing membrane rupture, increasing LDH release).
-
Choice of Cell Lines: A panel of cell lines is recommended.
-
HepG2: A human liver carcinoma cell line, widely used as a standard for in vitro hepatotoxicity screening.[10]
-
A relevant cancer cell line: If the novel compound is being developed as an anti-cancer agent, a relevant cell line (e.g., a breast or lung cancer line) should be included.
-
A non-cancerous cell line (e.g., CHO-K1 or WI-38): To assess general cytotoxicity and selectivity towards cancer cells.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the cytotoxicity of two compounds.
Detailed Experimental Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19][22]
Materials:
-
Selected cell lines (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (Rosiglitazone, 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine) dissolved in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Causality: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. A typical concentration range might be 0.1 µM to 200 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and an "untreated control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[18]
-
Causality: The MTT is converted to formazan only by metabolically active cells, thus linking the signal directly to viability.
-
Incubate the plate for 4 hours at 37°C. Protect from light, as MTT is light-sensitive.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[22]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[23]
-
Detailed Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the culture supernatant upon loss of membrane integrity.[20][21]
Materials:
-
Cell cultures treated as described in the MTT protocol (Steps 1 & 2).
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).
-
96-well flat-bottom assay plate.
-
Lysis Solution (e.g., 1% Triton X-100) for maximum LDH release control.
-
Microplate reader.
Step-by-Step Methodology:
-
Prepare Controls:
-
For each treatment condition, set up triplicate wells.
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add 10 µL of Lysis Solution to untreated control wells 1 hour before the end of incubation. This lyses all cells and represents 100% cytotoxicity.
-
Background Control: Supernatant from wells with medium but no cells.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well culture plate at 250 x g for 4 minutes.[24]
-
Causality: Centrifugation pellets any detached but intact cells, ensuring that the supernatant primarily contains LDH from lysed cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well assay plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[20]
-
-
Data Acquisition:
-
Data Analysis and Interpretation:
-
Calculate Percent Cytotoxicity: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Data Presentation: Plot the percentage of cytotoxicity against the compound concentration.
-
IC50 Determination: Use non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% of the maximum cytotoxic effect.
-
Conclusion and Future Directions
This guide outlines the known cytotoxic profile of rosiglitazone and provides a validated, step-by-step framework for the comprehensive cytotoxic evaluation of the novel compound 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. By employing complementary assays like MTT and LDH, researchers can obtain a reliable and nuanced understanding of the compound's effect on cell viability and membrane integrity.
Should 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine demonstrate significant cytotoxicity, further mechanistic studies—such as apoptosis assays (Annexin V/PI staining), caspase activity assays, and measurement of mitochondrial membrane potential—would be warranted to elucidate its mode of action. This comparative approach is fundamental to the preclinical safety assessment and continued development of new chemical entities.
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Aguirre, L., et al. (2012). Thiazolidinediones induce osteocyte apoptosis by a G protein-coupled receptor 40-dependent mechanism. Journal of Biological Chemistry, 287(28), 23748-23758. [Link]
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Cheah, Y. K., et al. (2019). Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells. PeerJ, 7, e6562. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Zhang, Y., et al. (2017). Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines. American Journal of Cancer Research, 7(10), 2136–2146. [Link]
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Zhang, Y., et al. (2017). Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines. e-Century Publishing Corporation. [Link]
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Suksawat, M., et al. (2023). Repurposing Rosiglitazone Induces Apoptosis Accompanied by Impaired Antioxidant Defense in Cholangiocarcinoma Cells: Findings from Proteomic and Functional Analyses. International Journal of Molecular Sciences, 25(1), 223. [Link]
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Qian, L., et al. (2015). Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria. Toxicology Letters, 234(2), 99-109. [Link]
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Motomura, W., et al. (2006). Antidiabetic thiazolidinediones induce ductal differentiation but not apoptosis in pancreatic cancer cells. British Journal of Cancer, 94(6), 852–860. [Link]
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Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal... ResearchGate. [Link]
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Qian, L., et al. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Toxicology Letters, 234(2), 99-109. [Link]
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Chou, F. S., et al. (2007). Effects of thiazolidinediones on differentiation, proliferation, and apoptosis. Molecular Cancer Research, 5(6), 523-530. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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Chen, Y. H., et al. (2012). Troglitazone induces cytotoxicity in part by promoting the degradation of peroxisome proliferator-activated receptor γ co-activator-1α protein. British Journal of Pharmacology, 165(6), 1912–1924. [Link]
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Ishida, H., et al. (2009). Mechanism for antioxidative effects of thiazolidinediones in pancreatic β-cells. American Journal of Physiology-Endocrinology and Metabolism, 297(5), E1079–E1089. [Link]
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Carey, D. G. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber, 27(3), 68-70. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 12(45), 29541–29553. [Link]
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In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. [Link]
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(PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. ResearchGate. [Link]
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Asif, M. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Journal of Photochemistry and Photobiology B: Biology, 183, 229-236. [Link]
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Safety Operating Guide
3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine proper disposal procedures
Proper disposal of complex halogenated heterocycles like 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine requires strict adherence to environmental regulations and a deep understanding of the molecule's thermal degradation profile. Because this compound contains halogens (fluorine and bromine) alongside sulfur and nitrogen, improper disposal poses severe risks to both laboratory personnel and the environment.
As a laboratory professional, you must treat this compound not just as generic chemical waste, but as a highly regulated Halogenated Organic Compound (HOC) subject to specific EPA Resource Conservation and Recovery Act (RCRA) land disposal restrictions[1].
Hazard Assessment & Chemical Causality (E-E-A-T)
To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The specific structural moieties of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine dictate its waste management pathway:
-
The Trifluoromethyl (-CF₃) Group: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures (~800°C) are insufficient to break this bond, which can lead to the atmospheric release of potent greenhouse gases or toxic fluorinated byproducts. Complete destruction requires ultra-high temperatures[2].
-
The Bromine (-Br) Substituent: Upon combustion, brominated aromatics generate hydrobromic acid (HBr) gas. HBr is highly corrosive to incinerator linings and poses a severe inhalation hazard[3].
-
The Thiazolidine Ring: This 5-membered ring contains both sulfur (S) and nitrogen (N). Thermal oxidation of this ring produces sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating advanced exhaust scrubbing[4].
The Causality Principle: Because thermal degradation of this molecule yields a highly toxic cocktail of HF, HBr, SOx, and NOx gases, landfill disposal or sewer discharge is strictly prohibited [5]. The only compliant disposal mechanism is high-temperature thermal destruction coupled with aggressive caustic scrubbing[6].
Operational Workflow: Bench-to-Waste Segregation
Proper disposal begins at the point of generation. Follow this step-by-step methodology to safely manage the waste within the laboratory environment.
Step 1: Point-of-Generation Segregation Never mix halogenated waste with non-halogenated solvents. Mixing dilutes the halogen concentration but vastly increases the volume of waste that must be processed at premium "halogenated" disposal rates. Segregate this compound into a dedicated "Halogenated Organic Waste" stream[7].
Step 2: Primary Containment
-
Select a chemically compatible container. High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys are required.
-
Ensure the container is equipped with a secure, leak-proof closure (e.g., a vented cap to prevent pressure buildup from volatile mixtures)[7].
-
Limit the total weight of the waste container to a maximum of 15 kg to comply with ergonomic load-handling regulations and prevent drop-spills[5].
Step 3: Labeling and Inventory
-
Attach a standardized hazardous waste label immediately upon placing the first drop of waste into the container.
-
Clearly mark the label with: "Hazardous Waste - Halogenated Organics (Contains Br, F, S)".
-
Document the exact accumulation start date. This is a critical regulatory requirement[5].
Figure 1: Cradle-to-grave operational workflow for halogenated laboratory waste.
Disposal Plan: High-Temperature Incineration Protocol
Once the waste leaves your facility via a licensed RCRA hauler, it undergoes a highly specialized destruction process. Understanding this process validates the necessity of your laboratory segregation efforts.
Step-by-Step Thermal Destruction Methodology:
-
Waste Blending & Atomization: The solid or dissolved waste is blended with other organic compounds to optimize its BTU (heat) value and viscosity, ensuring proper atomization when injected into the incinerator[3].
-
High-Temperature Oxidation: The waste is injected into a rotary kiln or twin-chamber incinerator operating at a minimum of 1100°C. A gas residence time of >2 seconds is maintained to ensure the complete cleavage of the recalcitrant C-F bonds[2].
-
Caustic Scrubbing: The resulting effluent gases (containing HF, HBr, and SOx) are immediately routed into a wet scrubber. A highly alkaline solution (typically NaOH or Ca(OH)₂) is sprayed into the gas stream[4].
-
Neutralization & Precipitation: The caustic spray reacts with the acid gases, neutralizing them into harmless, inert salts (e.g., Sodium Fluoride, Sodium Bromide, and Sodium Sulfate). The scrubber water pH is strictly maintained between 6.0 and 9.0[2].
Figure 2: Thermal destruction and caustic scrubbing pathway for halogenated organics.
Quantitative Parameters for Compliance
To ensure seamless compliance and safety, adhere to the following quantitative thresholds governing the handling and destruction of this compound:
| Parameter | Regulatory/Operational Standard | Scientific & Logistical Rationale |
| Maximum Container Weight | 15 kg | Ensures safe load handling and prevents catastrophic drop-spills during transport[5]. |
| Temporary Storage Limit | < 90 days (Standard) / 6 months (Academic) | Minimizes accumulation risk and chemical degradation per EPA Subpart K[7]. |
| Incineration Temperature | > 1100 °C | The minimum thermal energy required to reliably break high-energy C-F bonds[2]. |
| Gas Residence Time | > 2 seconds | Ensures complete thermal oxidation of the thiazolidine ring to prevent dioxin formation[2]. |
| Scrubber Effluent pH | 6.0 – 9.0 | Safely neutralizes corrosive HF, HBr, and SOx gases into inert, non-toxic salts[2]. |
Emergency Spill Response Protocol
In the event of an accidental spill of 3-(2-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in the laboratory, execute the following step-by-step methodology immediately:
-
Evacuate & Ventilate: Instruct non-essential personnel to leave the immediate area. Ensure the fume hood sash is open to maximize local exhaust ventilation[8].
-
Don PPE: Equip yourself with heavy-duty chemical-resistant gloves (Nitrile or Neoprene), tight-fitting safety goggles, and a protective lab coat[8].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[8]. Do not use combustible materials like paper towels or sawdust.
-
Collection: Using non-sparking tools, carefully sweep up the absorbed mixture and place it into a heavy-duty, sealable HDPE waste container[8].
-
Decontamination: Wash the affected spill surface with a mild alkaline soap solution and water to neutralize any residual micro-contaminants, collecting the wash water as hazardous waste.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
